molecular formula C12H22BrN B1521656 Adamantan-1-ylmethyl-methyl-amine hydrobromide CAS No. 1185301-20-5

Adamantan-1-ylmethyl-methyl-amine hydrobromide

Número de catálogo: B1521656
Número CAS: 1185301-20-5
Peso molecular: 260.21 g/mol
Clave InChI: LXOINMNIUXSCPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adamantan-1-ylmethyl-methyl-amine hydrobromide is a useful research compound. Its molecular formula is C12H22BrN and its molecular weight is 260.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adamantan-1-ylmethyl-methyl-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantan-1-ylmethyl-methyl-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(1-adamantyl)-N-methylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOINMNIUXSCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC3CC(C1)CC(C3)C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-20-5
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine, N-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

synthesis of Adamantan-1-ylmethyl-methyl-amine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Adamantan-1-ylmethyl-methyl-amine Hydrobromide

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway to Adamantan-1-ylmethyl-methyl-amine hydrobromide, a valuable building block in contemporary medicinal chemistry. The adamantane moiety, with its rigid and lipophilic cage structure, is a key pharmacophore in numerous therapeutic agents. This guide provides a detailed, step-by-step protocol for the synthesis, focusing on the reductive amination of adamantane-1-carbaldehyde with methylamine. We delve into the mechanistic underpinnings of this transformation, offering insights into reagent selection, reaction optimization, and product purification. This document is intended for researchers, scientists, and drug development professionals seeking a practical and well-validated methodology for the preparation of this and structurally related adamantane derivatives.

Introduction: The Significance of the Adamantane Scaffold

The adamantane nucleus has garnered significant attention in drug discovery due to its unique physicochemical properties. Its rigid, three-dimensional structure and high lipophilicity allow for precise spatial orientation of functional groups, enhancing interactions with biological targets. Compounds incorporating the adamantane scaffold have demonstrated a wide range of biological activities, including antiviral and neuroprotective effects. The target molecule, Adamantan-1-ylmethyl-methyl-amine, serves as a key intermediate for the synthesis of more complex pharmaceutical agents, where the adamantyl group can modulate solubility, metabolic stability, and target binding affinity.

Retrosynthetic Analysis and Strategy Selection

The can be approached through several synthetic routes. A retrosynthetic analysis points to two primary strategies:

  • Reductive Amination: This highly efficient and widely utilized method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[1][2][3][4][5] For our target molecule, this translates to the reaction of adamantane-1-carbaldehyde with methylamine, followed by in-situ reduction of the resulting imine. This one-pot procedure is often preferred for its operational simplicity and good yields.

  • Amide Reduction: An alternative route commences with adamantane-1-carboxylic acid.[6][7] The carboxylic acid can be converted to the corresponding N-methyl amide, which is then reduced to the desired secondary amine.

This guide will focus on the reductive amination pathway due to its directness and favorable reaction economy.

Experimental Protocol: Reductive Amination Pathway

This section provides a detailed, step-by-step procedure for the .

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/GradeSupplier (Example)
Adamantane-1-carbaldehydeC₁₁H₁₆O164.25≥97%Sigma-Aldrich
Methylamine (40% in H₂O)CH₅N31.0640% solutionAcros Organics
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94≥97%Oakwood Chemical
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher Scientific
Hydrobromic acid (48% in H₂O)HBr80.9148% solutionAlfa Aesar
Diethyl ether(C₂H₅)₂O74.12AnhydrousVWR Chemicals
Sodium sulfate (anhydrous)Na₂SO₄142.04GranularJ.T. Baker
Saturated sodium bicarbonateNaHCO₃84.01SolutionLabChem
Step-by-Step Synthesis

Step 1: Imine Formation and Reduction

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add adamantane-1-carbaldehyde (10.0 g, 60.9 mmol).

  • Dissolve the aldehyde in anhydrous dichloromethane (100 mL).

  • To the stirred solution, add methylamine (40% solution in water, 7.1 mL, 82.2 mmol, 1.35 eq.) dropwise at room temperature. The addition should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • In a separate beaker, carefully add sodium triacetoxyborohydride (19.4 g, 91.4 mmol, 1.5 eq.) to the reaction mixture in portions over 20-30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

Step 2: Work-up and Isolation of the Free Amine

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Vigorous gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Adamantan-1-ylmethyl-methyl-amine as a free base.

Step 3: Hydrobromide Salt Formation

  • Dissolve the crude free amine in a minimal amount of diethyl ether (approximately 50 mL).

  • Cool the solution in an ice bath.

  • To the cooled and stirred solution, add hydrobromic acid (48% in H₂O) dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Dry the product under vacuum to afford Adamantan-1-ylmethyl-methyl-amine hydrobromide as a white crystalline solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Work-up cluster_2 Step 3: Salt Formation A Adamantane-1-carbaldehyde D Reaction Mixture (Imine formation) A->D B Methylamine (40% in H2O) B->D C DCM (solvent) C->D F Crude Reaction Product D->F E Sodium Triacetoxyborohydride E->F G Quench with NaHCO3 F->G H Liquid-Liquid Extraction G->H I Drying and Concentration H->I J Adamantan-1-ylmethyl-methyl-amine (Free Base) I->J K Dissolve in Diethyl Ether J->K L Add Hydrobromic Acid K->L M Filtration and Drying L->M N Adamantan-1-ylmethyl-methyl-amine HBr (Final Product) M->N

Caption: Synthetic workflow for Adamantan-1-ylmethyl-methyl-amine hydrobromide.

Mechanistic Insights and Rationale

The reductive amination proceeds through a two-stage mechanism within a single pot.[3][5]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of adamantane-1-carbaldehyde. This is followed by dehydration to form a Schiff base, or imine. The reaction is typically carried out in an aprotic solvent like dichloromethane.

  • Reduction: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of imines in the presence of aldehydes.[3] Its steric bulk and reduced reactivity compared to reagents like sodium borohydride prevent significant reduction of the starting aldehyde. The hydride from the borohydride complex attacks the electrophilic carbon of the protonated imine (iminium ion), leading to the formation of the target secondary amine.

The final step involves the protonation of the basic amine with hydrobromic acid to form the stable and easily handled hydrobromide salt.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of Adamantan-1-ylmethyl-methyl-amine hydrobromide. The reductive amination approach is characterized by its high efficiency, operational simplicity, and the use of readily available reagents. This guide serves as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this and other N-alkylated adamantane derivatives for further investigation and application in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Reductive amination. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Adamantan-1-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

Adamantan-1-ylmethyl-methyl-amine possesses the chemical formula C₁₂H₂₁N and a molecular weight of 179.30 g/mol . Its structure features a methylamino-methyl substituent at one of the four equivalent bridgehead positions of the adamantane core.

PropertyValueSource
Molecular FormulaC₁₂H₂₁N[1][2][3]
Molecular Weight179.30 g/mol [1][2][3]
IUPAC Name1-(Adamantan-1-yl)-N-methylmethanamine[1][2]
CAS Number153461-22-4[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of Adamantan-1-ylmethyl-methyl-amine in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC) interface.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, results in the formation of a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Expected Mass Spectrum and Fragmentation

The EI mass spectrum of Adamantan-1-ylmethyl-methyl-amine is predicted to show a molecular ion peak at m/z 179. The fragmentation pattern will be dominated by the stable adamantyl cation and cleavage of the C-N bond.

Predicted Fragmentation Pathway

M [C₁₂H₂₁N]⁺• m/z = 179 (Molecular Ion) F1 [C₁₁H₁₈]⁺• m/z = 150 M->F1 -C₂H₅N F2 [C₁₀H₁₅]⁺ m/z = 135 (Adamantyl Cation) M->F2 -CH₂NHCH₃ F3 [CH₅N]⁺ m/z = 30 M->F3 -C₁₁H₁₆

Caption: Predicted major fragmentation pathways for Adamantan-1-ylmethyl-methyl-amine in EI-MS.

m/zPredicted FragmentInterpretation
179[C₁₂H₂₁N]⁺•Molecular Ion (M⁺•)
150[C₁₁H₁₈]⁺•Loss of the methylamino group
135[C₁₀H₁₅]⁺Adamantyl cation (base peak)[4]
30[CH₅N]⁺Methylamino fragment

The most abundant peak (base peak) is expected to be the adamantyl cation at m/z 135, a characteristic fragment for 1-substituted adamantanes due to its high stability.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of solid or liquid Adamantan-1-ylmethyl-methyl-amine is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

  • Spectrum Generation: A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Spectrum

The IR spectrum of Adamantan-1-ylmethyl-methyl-amine will be characterized by absorptions corresponding to the adamantane cage and the secondary amine group.

Key Vibrational Modes

Adamantan-1-ylmethyl-methyl-amine Adamantan-1-ylmethyl-methyl-amine N-H Stretch N-H Stretch Adamantan-1-ylmethyl-methyl-amine->N-H Stretch ~3300-3500 cm⁻¹ (weak) C-H Stretch C-H Stretch Adamantan-1-ylmethyl-methyl-amine->C-H Stretch 2850-2950 cm⁻¹ (strong) C-N Stretch C-N Stretch Adamantan-1-ylmethyl-methyl-amine->C-N Stretch ~1000-1250 cm⁻¹ (medium) Adamantane Cage Adamantane Cage Adamantan-1-ylmethyl-methyl-amine->Adamantane Cage Fingerprint Region

Caption: Expected key vibrational modes for Adamantan-1-ylmethyl-methyl-amine.

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
~3300-3500N-H StretchSecondary AmineWeak
2850-2950C-H StretchAdamantyl CH₂, CH; Methyl CH₃Strong
~1450CH₂ ScissorAdamantylMedium
~1000-1250C-N StretchAliphatic AmineMedium
< 800Cage DeformationAdamantaneMedium

The strong C-H stretching vibrations between 2850 and 2950 cm⁻¹ are characteristic of the adamantane cage.[5] The presence of a weak N-H stretch in the region of 3300-3500 cm⁻¹ would confirm the secondary amine functionality. The fingerprint region below 1500 cm⁻¹ will contain a series of complex absorptions corresponding to the various C-C stretching and bending modes of the adamantane skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Adamantan-1-ylmethyl-methyl-amine is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay, FID) is detected.

  • Spectrum Generation: A Fourier transform of the FID yields the NMR spectrum, where the chemical shift (δ) in parts per million (ppm) is plotted against signal intensity.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the protons of the adamantane cage, the methylene bridge, and the N-methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4Singlet3HN-CH₃
~2.2Singlet2HAdamantyl-CH₂-N
~1.5-2.0Multiplet15HAdamantyl Protons

The high symmetry of the adamantane cage in 1-substituted derivatives often leads to overlapping signals for the cage protons.[6] The exact chemical shifts may vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~50-60Adamantyl-CH₂-N
~35-45N-CH₃
~28-40Adamantyl Carbons

The adamantane cage will exhibit four distinct signals corresponding to the quaternary bridgehead carbon attached to the substituent, the three equivalent bridgehead methine carbons, the six equivalent methylene carbons adjacent to the substituted bridgehead, and the three equivalent methylene carbons further away.

Conclusion

The comprehensive spectral analysis of Adamantan-1-ylmethyl-methyl-amine through a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predicted spectral data, based on established principles and analysis of related adamantane derivatives, offers a valuable reference for researchers engaged in the synthesis, characterization, and application of this and similar compounds. The characteristic fragmentation pattern in MS, the specific vibrational modes in IR, and the distinct chemical shifts in NMR together form a unique spectral signature for this molecule, which is essential for quality control, reaction monitoring, and further scientific investigation.

References

  • BenchChem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
  • BenchChem. (2025).
  • Canadian Journal of Chemistry. (1980).
  • PubChem. amine.

  • Fluorochem. Adamantan-1-ylmethyl-methyl-amine (CAS 153461-22-4).
  • Santa Cruz Biotechnology. Adamantan-1-ylmethyl-methyl-amine (CAS 153461-22-4).

Sources

Adamantan-1-ylmethyl-methyl-amine hydrobromide CAS number 153461-22-4

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 153461-22-4 Synonyms: N-methyl-1-adamantanemethylamine hydrobromide; amine HBr; 1-(1-Adamantyl)-N-methylmethanamine HBr.

Executive Summary

Adamantan-1-ylmethyl-methyl-amine hydrobromide (C12H21N·HBr) is a specialized adamantane derivative functioning as a structural isomer of the antiviral drug Rimantadine . While Rimantadine possesses a branched ethyl chain (α-methyl), this compound features a linear methylene bridge with an N-methyl substitution.

This structural nuance is critical in medicinal chemistry, as it alters the compound's steric profile and basicity (pKa), influencing its interaction with the M2 proton channel of Influenza A and NMDA receptors in the central nervous system. This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this compound for research in virology and neuropharmacology.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Structural Identity

The compound consists of a rigid, lipophilic adamantane cage attached to a methylamine group via a methylene spacer.

PropertySpecification
CAS Number 153461-22-4
IUPAC Name 1-(1-Adamantyl)-N-methylmethanamine hydrobromide
Molecular Formula C₁₂H₂₁N[1] · HBr
Molecular Weight 260.21 g/mol (Salt); 179.30 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Ethanol; Insoluble in Hexane
Melting Point >250°C (Decomposition typical for adamantane amine salts)
Structural Isomerism

It is imperative to distinguish CAS 153461-22-4 from its clinically approved isomer, Rimantadine.

  • Rimantadine: 1-(1-Adamantyl)ethanamine (Branched alkyl chain).

  • Target Compound: N-methyl-1-adamantanemethylamine (Linear chain, N-alkylated).

Synthesis & Production

The synthesis of Adamantan-1-ylmethyl-methyl-amine hydrobromide is best achieved via Amide Reduction or Reductive Amination . The Amide Reduction route is preferred for high purity as it avoids over-alkylation common in direct methylation.

Synthesis Pathway (DOT Diagram)

SynthesisPathway Start 1-Adamantanecarboxylic Acid (Starting Material) Step1 1-Adamantanecarbonyl Chloride Start->Step1 SOCl2, Reflux Step2 N-Methyl-1-adamantanecarboxamide Step1->Step2 MeNH2 (aq), 0°C Step3 Free Base (N-methyl-1-adamantanemethylamine) Step2->Step3 LiAlH4, THF, Reflux Final Target Compound (HBr Salt) Step3->Final HBr (48%), Et2O

Caption: Step-wise synthesis via amide intermediate to ensure mono-methylation.

Detailed Protocol (Amide Reduction Route)

Phase 1: Formation of the Amide

  • Activation: Dissolve 1-adamantanecarboxylic acid (10 mmol) in thionyl chloride (15 mL). Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ under vacuum to yield the acid chloride.

  • Amidation: Dissolve the residue in dry DCM (20 mL). Add dropwise to a stirred solution of 40% aqueous methylamine (30 mmol) at 0°C. Stir for 1 hour.

  • Isolation: Wash the organic layer with water (2x) and brine. Dry over Na₂SO₄ and concentrate to yield N-methyl-1-adamantanecarboxamide (White solid).

Phase 2: Reduction to Amine

  • Reduction: Suspend LiAlH₄ (20 mmol) in anhydrous THF (50 mL) under Argon.

  • Addition: Add the amide (from Phase 1) dissolved in THF dropwise to the LiAlH₄ suspension.

  • Reflux: Heat to reflux for 6–12 hours. Monitor via TLC (Disappearance of amide spot).

  • Quench: Cool to 0°C. Carefully add water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL) sequentially (Fieser workup). Filter the granular precipitate.

  • Concentration: Evaporate the filtrate to obtain the crude free base oil.

Phase 3: Salt Formation (Hydrobromide)

  • Salting: Dissolve the crude oil in diethyl ether (20 mL).

  • Precipitation: Add 48% HBr (aq) or HBr in acetic acid dropwise with vigorous stirring until pH < 4.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether to yield pure Adamantan-1-ylmethyl-methyl-amine hydrobromide .

Mechanism of Action & Biological Applications[6][7]

Influenza A M2 Channel Blockade

Like Amantadine, this compound targets the M2 viroporin, a proton channel essential for viral uncoating. The adamantane cage sterically occludes the channel pore, while the charged amine interacts with the His37 tetrad, preventing proton influx.

  • Comparison: N-methylation (as in this compound) generally alters the binding kinetics compared to the primary amine (Amantadine). It is often used to study "off-rate" kinetics in resistant mutant strains (e.g., S31N).

NMDA Receptor Antagonism

In the CNS, adamantane amines act as uncompetitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor. They prevent excitotoxicity by blocking the open channel pore only when excessive activation occurs, preserving normal synaptic transmission.

Mechanistic Visualization (DOT Diagram)

Mechanism Virus Influenza A Virus (Endosome) M2 M2 Proton Channel (Open State) Virus->M2 Acidification Block Steric Occlusion of Pore M2->Block Binding at Val27/His37 Drug Adamantan-1-ylmethyl-methyl-amine (Cationic Form) Drug->M2 Enters Pore Result Inhibition of Viral Uncoating Block->Result Prevents H+ Influx

Caption: Mechanism of M2 channel inhibition preventing viral ribonucleoprotein release.

Experimental Protocols for Validation

In Vitro Cytotoxicity Assay (MTT)

Before antiviral or neuroprotective testing, establish the non-toxic concentration range.

  • Cell Line: MDCK (Kidney) or SH-SY5Y (Neuronal).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of the Hydrobromide salt (0.1 µM to 500 µM) in media. Apply to cells.[2]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate CC₅₀ (Cytotoxic Concentration 50%).

Antiviral Plaque Reduction Assay
  • Infection: Infect confluent MDCK monolayers with Influenza A (e.g., A/WSN/33) at roughly 50-100 PFU/well.

  • Overlay: After 1h adsorption, remove inoculum. Overlay with agarose media containing the test compound (at non-toxic concentrations).

  • Incubation: 48-72 hours.

  • Staining: Fix with formalin and stain with Crystal Violet.

  • Calculation: Count plaques. Calculate % Inhibition relative to untreated control.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at -20°C in a tightly sealed container under inert atmosphere (Argon/Nitrogen).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (2025). Compound Summary: 1-(1-Adamantyl)-N-methylmethanamine. National Library of Medicine. [Link]

  • Tsunoda, A., et al. (1965).[3] Antiviral activity of alpha-methyl-1-adamantanemethylamine hydrochloride. Antimicrobial Agents and Chemotherapy.[4][2] [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. [Link][5]

Sources

Introduction: The Adamantane Moiety - A Diamond in the Rough of Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Adamantane Compounds

The field of medicinal chemistry is in a perpetual quest for molecular scaffolds that can confer advantageous properties to therapeutic agents. Among these, the adamantane nucleus, a rigid, tricyclic hydrocarbon with a diamond-like structure, has emerged as a "privileged" scaffold.[1] Its unique three-dimensional and lipophilic nature provides a robust framework for the design of drugs with enhanced metabolic stability, improved membrane permeability, and precise spatial orientation of functional groups.[1][2] This guide offers a comprehensive exploration of the diverse biological activities of adamantane derivatives, delving into their mechanisms of action, the experimental methodologies used to assess their efficacy, and the structure-activity relationships that govern their therapeutic potential.

Part 1: The Adamantane Scaffold: A Foundation for Biological Activity

Unique Physicochemical Properties

The biological activity of adamantane derivatives is intrinsically linked to their distinct physicochemical characteristics. The adamantane cage is highly lipophilic, a property that facilitates passage across biological membranes, including the blood-brain barrier.[3][4] This inherent lipophilicity also promotes interactions with hydrophobic pockets within biological targets such as enzymes and receptors.[3] Furthermore, the rigid and sterically demanding structure of adamantane provides a stable anchor for appended functional groups, influencing their orientation and interaction with target sites.[1] This conformational rigidity also shields adjacent chemical bonds from metabolic degradation, often leading to an increased plasma half-life of adamantane-containing drugs.[1][5]

A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The adamantane moiety fits this description perfectly, having been successfully incorporated into a wide array of therapeutic agents with diverse biological activities.[6] Its utility extends from antiviral and neuroprotective agents to antidiabetic and anticancer drugs.[7] The introduction of an adamantyl group can significantly enhance the pharmacological profile of a drug candidate by improving its stability, lipophilicity, and binding affinity.[6]

Part 2: Diverse Biological Activities of Adamantane Derivatives

The versatility of the adamantane scaffold is showcased by the broad spectrum of biological activities exhibited by its derivatives.

Antiviral Activity

The journey of adamantane in medicine began with the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s.[2]

Amantadine and its derivative, rimantadine, were frontline agents for the prevention and treatment of influenza A infections.[2] Their primary mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus.[8][9][10] The M2 protein is a tetrameric ion channel essential for the viral replication cycle.[11] During viral entry into a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[9] This acidification is crucial for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm.[9] Amantadine and rimantadine block this channel, preventing the influx of protons and thereby inhibiting viral uncoating and subsequent replication.[9][12]

G cluster_0 Viral Entry and Uncoating of Influenza A Virus Influenza A Virus Endosome Host Cell Endosome Virus->Endosome Endocytosis M2_channel M2 Proton Channel Protons H+ M2_channel->Protons Proton Influx vRNP Viral Ribonucleoprotein (vRNP) Protons->vRNP Acidification & Uncoating Cytoplasm Cytoplasm vRNP->Cytoplasm Release Replication Viral Replication Cytoplasm->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Blockade G cluster_0 Amantadine's Action in Parkinson's Disease Dopaminergic_Neuron Dopaminergic Neuron Dopamine Dopamine Dopaminergic_Neuron->Dopamine Release Synaptic_Cleft Synaptic Cleft Dopamine->Synaptic_Cleft Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Receptor->Postsynaptic_Neuron Signal Transduction NMDA_Receptor NMDA Receptor Glutamate Glutamate Glutamate->NMDA_Receptor Binding Amantadine Amantadine Amantadine->Dopaminergic_Neuron Enhances Release Amantadine->Synaptic_Cleft Inhibits Reuptake Amantadine->NMDA_Receptor Antagonism G cluster_0 In Vitro Antiviral Efficacy Workflow A Prepare Cell Culture (e.g., MDCK cells) D Cytotoxicity Assay (MTT) A->D E Antiviral Efficacy Assay (Plaque Reduction) A->E B Prepare Serial Dilutions of Adamantane Compound B->D B->E C Prepare Virus Stock (e.g., Influenza A) C->E F Determine CC50 D->F G Determine EC50 E->G H Calculate Selectivity Index (SI) SI = CC50 / EC50 F->H G->H

Workflow for in vitro evaluation of antiviral efficacy.
In Vivo Evaluation: Animal Models

Animal models are indispensable for evaluating the therapeutic efficacy and safety of adamantane compounds in a whole-organism context.

Several animal models are used to mimic the pathology of Parkinson's disease. *[13] Neurotoxin-based models: The most common models involve the administration of neurotoxins that selectively destroy dopaminergic neurons.

  • 6-hydroxydopamine (6-OHDA) model: In this rat model, 6-OHDA is injected into the brain, leading to the loss of dopamine cells in one hemisphere. [13] * MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This mouse model utilizes MPTP, which induces a loss of dopaminergic neurons in the substantia nigra. *[13] Genetic models: Mice can be genetically modified to express mutations associated with familial forms of Parkinson's disease, such as those in the LRRK2 or SNCA genes.

[14]##### 3.2.2. Models for Viral Infections

To assess the in vivo efficacy of antiviral adamantane derivatives, various animal models are employed. For influenza research, mice and ferrets are commonly used as they can be infected with human influenza strains and develop respiratory disease. For SARS-CoV-2, hamster models have been shown to effectively replicate lung infection.

[15]### Part 4: Structure-Activity Relationships (SAR) and Future Perspectives

Key SAR Insights

The biological activity of adamantane derivatives is highly dependent on the nature and position of substituents on the adamantane core. F[6]or instance, in the case of antiviral adamantanes, the size and polarity of the substituent on the amino group can influence the compound's ability to block the M2 channel. Modifications to the linker and the attached functional groups are also critical for optimizing activity against other targets, such as enzymes.

[6]#### 4.2. Future Directions

The unique properties of the adamantane scaffold ensure its continued relevance in drug discovery. Future research will likely focus on:

  • Novel Derivatives: The synthesis and evaluation of new adamantane derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Hybrid Molecules: The design of hybrid molecules that combine the adamantane moiety with other pharmacophores to create multi-target drugs. *[2] Computational Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the rational design of new adamantane-based therapeutics.

Adamantane and its derivatives represent a remarkable class of compounds with a rich history and a promising future in medicinal chemistry. Their unique structural and physicochemical properties have enabled the development of successful drugs for a wide range of diseases. A thorough understanding of their biological activities, mechanisms of action, and the methodologies for their evaluation is essential for researchers and drug development professionals seeking to harness the full therapeutic potential of this versatile scaffold.

References

  • Asha Mathur, A S Beare, Sylvia E Reed, et al. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Journal of Antimicrobial Chemotherapy.
  • Amantadine: A Multifaceted Drug in the Fight Against Viruses and Parkinson's Disease. (2026, January 15). Dr.Oracle.
  • Adamantane derivatives: Pharmacological and toxicological properties (Review).
  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. Medical Pharmacology.
  • What is the mechanism of action for Amantadine and should it be tapered off?. (2025, December 10). Dr.Oracle.
  • Amantadine. Wikipedia.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). Biology.
  • Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. International Journal of Drug Development and Research.
  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. Drugs.
  • Biologically-active adamantane-based derivatives.
  • Lim SY, Guo Z, Liu P, et al. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID. 2022;2(11):1551-1563.
  • Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. (2022, January 27). Frontiers in Neurology.
  • Mechanism and toxicity of Amantadine. (2022, April 11). ChemicalBook.
  • In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. PubMed.
  • Wanka L, Iqbal K, Schreiner PR. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. 2013;113(5):3516-3604.
  • Application Notes and Protocols for Testing the Antiviral Efficacy of Adamantan-1-yl-piperidin-1. Benchchem.
  • Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. ProQuest.
  • Butterworth RF. Amantadine for the Treatment of Parkinson's Disease and its Associated Dyskinesias. Journal of Parkinsons Disease & Alzheimer Dis. 2020;7(1):7.
  • Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. (2023, March 2). Frontiers in Neurology.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). Australian Journal of Chemistry.
  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. (2022, April 25). Scientific Reports.
  • Structure-Activity Relationship of 2-(Adamantan-1-yl)
  • Parkinson's Disease Models for Drug Discovery & Research. Taconic Biosciences.
  • Parkinson's Disease Animal Model Studies.
  • In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides. (2021, September 15). Viruses.
  • Kolocouris N, Zoidis G, Foscolos GB, et al. Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters. 2007;17(15):4358-4362.
  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. Molecules.
  • The Role of Adamantane Derivatives in Modern Drug Discovery. (2026, February 15).
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021, September 2). Molecules.
  • Design and synthesis of bioactive 1,2-annulated adamantane derivatives. Organic & Biomolecular Chemistry.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). Applied Sciences.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). Molecules.
  • Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. Antimicrobial Agents and Chemotherapy.
  • Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. British Journal of Pharmacology.
  • Zebrafish as an Animal Model for Drug Discovery in Parkinson's Disease and Other Movement Disorders: A System
  • Synthesis and antiviral activity of new adamantane derivatives. (2025, August 6). Pharmaceutical Chemistry Journal.
  • Amantadine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile. Benchchem.
  • Animal Models of Parkinson's Disease. (2024, February 6).
  • Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. Bioorganic & Medicinal Chemistry Letters.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

Sources

Adamantane Derivatives: A Technical Guide to Therapeutic Applications

[1]

Executive Summary

The adamantane cage (

poor membrane permeability, rapid metabolic clearance, and lack of target selectivity.

This guide moves beyond the historical use of amantadine to explore how the adamantane scaffold is currently utilized to target the NMDA receptor (Neurology), MmpL3 transporters (Infectious Disease), and the DPP-4 enzyme (Metabolic Disease). It provides the mechanistic logic, structural data, and validated protocols necessary to deploy this pharmacophore effectively.[1]

Part 1: The Pharmacophore – Why Adamantane?

The utility of adamantane stems from its unique physicochemical profile.[1][2] It is a rigid, stress-free diamondoid structure that is highly lipophilic yet bulky.

The "Lipophilic Bullet" Effect

Incorporating an adamantane group typically increases the


  • Blood-Brain Barrier (BBB) Penetration: The high lipophilicity facilitates passive transport across the endothelial cells of the BBB, making it ideal for CNS targets.

  • Metabolic Shielding: The bridgehead carbons are sterically hindered, protecting adjacent functional groups from rapid enzymatic hydrolysis or oxidation.

  • Hydrophobic Pocket Filling: The cage is the perfect size to occupy hydrophobic "accessory" pockets in enzymes (e.g., the S2 subsite of DPP-4) or to block ion channels (e.g., M2, NMDA).

Structural-Activity Relationship (SAR) Logic

SAR_LogicAdamantaneAdamantane CageProp1High Lipophilicity(LogP +3.0)Adamantane->Prop1Prop2Steric Bulk(Globular Rigidity)Adamantane->Prop2Prop3Metabolic StabilityAdamantane->Prop3Mech1Passive DiffusionProp1->Mech1Mech2Pore Blocking / Pocket FillingProp2->Mech2Mech3Reduced ClearanceProp3->Mech3Outcome1CNS Penetration(Memantine)Mech1->Outcome1Outcome2High Affinity Binding(Saxagliptin)Mech2->Outcome2Outcome3Extended Half-lifeMech3->Outcome3

Figure 1: The causal link between adamantane's physicochemical properties and therapeutic outcomes.

Part 2: Established & Emerging Therapeutic Applications

Neurology: The NMDA Receptor Antagonist (Memantine)

Mechanism: Uncompetitive, Open-Channel Block.[3][4] Unlike competitive antagonists that block neurotransmission entirely (causing psychosis/coma), adamantane derivatives like Memantine bind to the NMDA receptor channel only when it is excessively open.[5]

  • Physiological State: The channel is blocked by

    
    .[4]
    
  • Pathological State (Alzheimer's): Excessive glutamate keeps the channel open;

    
     is repelled; 
    
    
    floods the cell (Excitotoxicity).
  • Therapeutic Action: Memantine enters the pore.[4] It has a faster "off-rate" than high-affinity blockers (like MK-801), allowing it to leave the channel during normal synaptic pulses but block the prolonged activation associated with neurotoxicity [1].

Infectious Disease: Tuberculosis (SQ109)

Mechanism: MmpL3 Transporter Inhibition.[6][7][8] SQ109 is an ethylenediamine-adamantane derivative. It targets MmpL3, a membrane protein essential for transporting trehalose monomycolate (TMM) to the mycobacterial cell wall.[8][9]

  • The Adamantane Role: The adamantane moiety anchors the drug into the hydrophobic domain of the MmpL3 channel, disrupting the proton motive force and halting cell wall synthesis [2].

Metabolic Disease: DPP-4 Inhibition (Saxagliptin)

Mechanism: S2 Subsite Occupancy.[10][11] Saxagliptin is used for Type 2 Diabetes.[10][12][13][14] The enzyme DPP-4 has a catalytic site (S1) and a hydrophobic subsite (S2).

  • The Adamantane Role: The 3-hydroxyadamantyl group of saxagliptin fits precisely into the S2 hydrophobic pocket (interacting with Tyr547). This increases potency 5-10 fold compared to inhibitors that only bind the S1 site [3].

Data Summary: Comparative Efficacy
DrugIndicationTargetAdamantane FunctionKey Metric
Amantadine Influenza AM2 ChannelSteric Channel Blocker

Memantine Alzheimer'sNMDA ReceptorUncompetitive Antagonist

(Low Affinity)
Saxagliptin Type 2 DiabetesDPP-4 EnzymeHydrophobic S2 Binder

(High Potency)
SQ109 TuberculosisMmpL3Transporter DisruptorMIC

Part 3: Experimental Protocols

Protocol A: Synthesis of Adamantane-Amine Derivatives (Ritter Reaction)

Context: This is the standard method for installing an adamantane group onto a nitrile-containing scaffold to create an amide linkage, which can be hydrolyzed to an amine.

Reagents:

  • 1-Adamantanol or 1-Bromoadamantane

  • Acetonitrile (Solvent & Reactant)

  • Concentrated Sulfuric Acid (

    
    )
    
  • Glacial Acetic Acid

Workflow:

  • Preparation: Dissolve 1-Adamantanol (10 mmol) in a mixture of Acetonitrile (50 mL) and Glacial Acetic Acid (10 mL).

  • Acid Addition: Cool to 0°C. Add Conc.

    
     (20 mmol) dropwise. Critical Step: Exothermic reaction; maintain temp <10°C to prevent polymerization.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Quench: Pour reaction mixture onto crushed ice/water (200 mL).

  • Isolation: The N-(1-adamantyl)acetamide precipitates. Filter and wash with cold water.

  • Hydrolysis (Optional): To get the free amine (Amantadine analog), reflux the acetamide in NaOH/Diethylene glycol at 200°C for 6 hours.

Protocol B: NMDA Receptor Calcium Influx Assay (FLIPR)

Context: To validate if a new adamantane derivative acts as an NMDA antagonist (Memantine-like profile).

Materials:

  • HEK293 cells stably expressing NR1/NR2B subunits.

  • Fluo-4 AM (Calcium indicator dye).

  • Glutamate & Glycine (Agonists).

  • Test Compounds (Adamantane derivatives).[13][15][16][17]

Step-by-Step Workflow:

FLIPR_AssayStep1Cell Plating(HEK293-NR1/NR2B)poly-D-lysine platesStep2Dye Loading(Fluo-4 AM, 45 min @ 37°C)Step1->Step2Step3Compound Addition(Incubate 15 min)Step2->Step3Step4Stimulation(Inject Glutamate 10µM / Glycine 10µM)Step3->Step4Step5Data Acquisition(Measure Fluorescence RFU)Step4->Step5

Figure 2: High-Throughput Screening workflow for NMDA antagonists.

Validation Criteria:

  • Positive Control: Memantine should show an

    
     of 
    
    
    .
  • Negative Control: Buffer only (no inhibition).

  • Voltage Dependence: If possible, perform patch-clamp follow-up. A true adamantane-like uncompetitive antagonist should show better blocking at hyperpolarized potentials (–70 mV) compared to depolarized potentials, mimicking the physiological

    
     block.
    

Part 4: Emerging Horizons (Oncology)

Recent research focuses on Adamantane-Platinum hybrids and Hsp70 inhibitors .[18] Tumor cells overexpress Heat Shock Protein 70 (Hsp70) for survival.[18] Adamantane derivatives have been shown to disrupt the Hsp70-Bim protein-protein interaction, inducing apoptosis in cancer cells while sparing normal cells.

  • Design Strategy: Use the adamantane cage to improve the solubility of platinum-based drugs (like cisplatin) or to target the ATP-binding domain of chaperones.

References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170. Link

  • Tahlan, K., et al. (2012). SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy, 56(4), 1797–1809. Link

  • Metzler, W. J., et al. (2008). Crystal structure of the slightly soluble DPP-IV inhibitor saxagliptin (BMS-477118). Protein Science, 17(2), 240–250. Link

  • Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[2] Chemical Reviews, 113(5), 3516–3604. Link

Methodological & Application

Application Notes & Protocols for Adamantan-1-ylmethyl-methyl-amine: A Novel Adamantane Derivative for Neurological Research

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the biochemical properties and potential therapeutic applications of Adamantan-1-ylmethyl-methyl-amine. Drawing upon the well-established pharmacology of structurally related adamantane derivatives, such as Memantine and Amantadine, this document outlines hypothesized mechanisms of action and provides detailed protocols for their experimental validation.

Introduction to Adamantan-1-ylmethyl-methyl-amine

Adamantan-1-ylmethyl-methyl-amine is a synthetic small molecule characterized by a rigid tricyclic adamantane cage linked to a methylaminomethyl group.[1][2] The adamantane moiety, a privileged scaffold in medicinal chemistry, is known for its lipophilicity and metabolic stability, which can enhance a drug's ability to cross the blood-brain barrier and resist degradation.[3][4][5] The presence of the amine function suggests potential interactions with various biological targets within the central nervous system (CNS).

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C12H21N[1][2]
Molecular Weight 179.30 g/mol [1][2]
CAS Number 153461-22-4[1][2]
Appearance Solid[6]
Purity ≥95.0%[6]

Hypothesized Mechanism of Action

Based on its structural similarity to known neuroactive adamantane derivatives, we hypothesize that Adamantan-1-ylmethyl-methyl-amine may exert its effects through one or more of the following mechanisms:

  • NMDA Receptor Antagonism: Similar to Memantine, the adamantane cage could act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8][9][10][11] This action would likely be voltage-dependent, preferentially blocking the receptor channel when it is excessively open, thereby reducing excitotoxicity without disrupting normal synaptic transmission.[9][10]

  • Dopaminergic Modulation: Akin to Amantadine, this compound might influence dopamine signaling by promoting its release from presynaptic terminals and/or inhibiting its reuptake.[12][13]

  • Sigma-1 Receptor Interaction: The adamantane moiety is also found in ligands that bind to the sigma-1 receptor, an intracellular chaperone protein involved in cellular stress responses and neuronal plasticity.[14][15]

The following diagram illustrates the potential interaction of Adamantan-1-ylmethyl-methyl-amine with the NMDA receptor, a key target in neurodegenerative diseases.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Opens Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to Glutamate->NMDA_Receptor Binds Adamantan_Compound Adamantan-1-ylmethyl- methyl-amine Adamantan_Compound->Ion_Channel Blocks

Caption: Hypothesized blockade of the NMDA receptor ion channel by Adamantan-1-ylmethyl-methyl-amine.

Experimental Protocols

The following protocols are designed to investigate the hypothesized mechanisms of action of Adamantan-1-ylmethyl-methyl-amine.

In Vitro NMDA Receptor Binding Assay

This protocol determines the affinity of the test compound for the NMDA receptor using a competitive radioligand binding assay.

Materials:

  • Rat cortical membranes

  • [3H]-MK-801 (radioligand)

  • Adamantan-1-ylmethyl-methyl-amine (test compound)

  • Memantine (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of Adamantan-1-ylmethyl-methyl-amine and Memantine.

  • In a 96-well plate, add rat cortical membranes, [3H]-MK-801, and either the test compound, positive control, or vehicle.

  • Incubate at room temperature for a specified time to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Cell-Based Calcium Influx Assay

This assay measures the ability of the test compound to inhibit NMDA-induced calcium influx in primary neuronal cultures.

Materials:

  • Primary cortical neurons

  • Neurobasal medium and supplements

  • NMDA and glycine

  • Fluo-4 AM (calcium indicator dye)

  • Adamantan-1-ylmethyl-methyl-amine

  • Memantine

  • Fluorescence plate reader

Procedure:

  • Plate primary cortical neurons in a 96-well plate and culture for 10-14 days.

  • Load the cells with Fluo-4 AM dye.

  • Wash the cells to remove excess dye.

  • Add Adamantan-1-ylmethyl-methyl-amine or Memantine at various concentrations and incubate.

  • Stimulate the cells with a mixture of NMDA and glycine.

  • Measure the change in intracellular calcium concentration by monitoring Fluo-4 fluorescence over time using a plate reader.

  • Analyze the data to determine the dose-dependent inhibition of calcium influx.

Dopamine Release and Reuptake Assays

These protocols assess the effect of the compound on dopamine dynamics in rat striatal synaptosomes.

Materials:

  • Rat striatal tissue

  • [3H]-Dopamine

  • Adamantan-1-ylmethyl-methyl-amine

  • Amantadine (positive control for release)

  • GBR-12909 (positive control for reuptake inhibition)

  • Perfusion system and fraction collector (for release assay)

  • Filtration apparatus (for reuptake assay)

Dopamine Release Protocol:

  • Prepare and load rat striatal synaptosomes with [3H]-Dopamine.

  • Place the synaptosomes in a perfusion system.

  • Perfuse with buffer and collect fractions to establish a baseline release.

  • Introduce Adamantan-1-ylmethyl-methyl-amine or Amantadine into the perfusion buffer.

  • Continue collecting fractions to measure any increase in [3H]-Dopamine release.

  • Quantify radioactivity in the collected fractions.

Dopamine Reuptake Protocol:

  • Incubate synaptosomes with Adamantan-1-ylmethyl-methyl-amine or GBR-12909.

  • Add [3H]-Dopamine to initiate the uptake reaction.

  • Incubate for a short period.

  • Terminate the uptake by rapid filtration and washing.

  • Measure the radioactivity retained by the synaptosomes.

  • Calculate the percent inhibition of dopamine reuptake.

The following diagram outlines the general workflow for characterizing a novel adamantane derivative.

Experimental_Workflow Start Start: Novel Adamantane Derivative Synthesis In_Vitro_Binding In Vitro Binding Assays (e.g., NMDA Receptor) Start->In_Vitro_Binding Cell_Based_Assays Cell-Based Functional Assays (e.g., Calcium Influx) In_Vitro_Binding->Cell_Based_Assays Neurotransmitter_Assays Neurotransmitter Release/ Reuptake Assays (e.g., Dopamine) Cell_Based_Assays->Neurotransmitter_Assays Data_Analysis Data Analysis and Mechanism Elucidation Neurotransmitter_Assays->Data_Analysis In_Vivo_Studies In Vivo Animal Models (e.g., Neuroprotection, Behavior) Data_Analysis->In_Vivo_Studies End End: Lead Compound Identification In_Vivo_Studies->End

Caption: A generalized workflow for the preclinical evaluation of Adamantan-1-ylmethyl-methyl-amine.

Safety and Handling

Adamantan-1-ylmethyl-methyl-amine is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on data for similar compounds, it may cause skin and eye irritation.[1] All work should be conducted in a well-ventilated fume hood.

Conclusion

Adamantan-1-ylmethyl-methyl-amine represents a promising scaffold for the development of novel therapeutics targeting neurological disorders. The protocols outlined in this guide provide a robust framework for elucidating its mechanism of action and evaluating its potential as a neuroprotective or neuromodulatory agent. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

References

  • GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

  • Chen, H. S., & Lipton, S. A. (2006). The principal mechanism of action of memantine is believed to be the blockade of current flow through channels of N-methyl-d-aspartate (NMDA) receptors. Journal of neurogenetics, 20(1-2), 3–16. Retrieved from [Link]

  • Wikipedia. (n.d.). Amantadine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amantadine Hydrochloride? Retrieved from [Link]

  • Psych Scene Hub. (2022, October 27). Memantine Psychopharmacology: Mechanism, Clinical Use, and Safety. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride? Retrieved from [Link]

  • Bailey, E. V., & Stone, T. W. (1975). The mechanism of action of amantadine in parkinsonism: a review. Archives internationales de pharmacodynamie et de therapie, 216(2), 246–262. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Pharmacodynamics - accessdata.fda.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 31). Memantine - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Dr.Oracle. (2025, August 19). What are the mechanisms of action of Amantadine and Bromocriptine? Retrieved from [Link]

  • PubChem. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Adamantanemethylamine, «alpha»-methyl- (CAS 13392-28-4). Retrieved from [Link]

  • Prezzavento, O., et al. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2051–2062. Retrieved from [Link]

  • Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
  • Semantic Scholar. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • PubMed. (2006, September 15). Synthesis and antibacterial activity of 5-adamantan-1-yl-methyl analogues of trimethoprim. Retrieved from [Link]

  • Walsh Medical Media. (2014, March 3). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

experimental protocols using Adamantan-1-ylmethyl-methyl-amine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Antiviral & Neuropharmacological Applications [1]

Abstract & Core Utility

Adamantan-1-ylmethyl-methyl-amine hydrobromide (N-methyl-1-adamantanemethylamine HBr) is a lipophilic amine derivative of the adamantane class.[1] Structurally distinct from Amantadine (1-adamantanamine) and Rimantadine (alpha-methyl-1-adamantanemethylamine), this compound features a secondary amine with a methylene spacer linked to the adamantane cage.[1]

Primary Research Applications:

  • Virology: Investigation of Influenza A M2 proton channel inhibition. The steric bulk of the N-methyl group offers a unique resistance profile compared to first-generation adamantanes.[1]

  • Neuropharmacology: Modulation of NMDA (N-methyl-D-aspartate) receptors.[1] Like Memantine, this compound acts as an uncompetitive, low-affinity, open-channel blocker, potentially reducing excitotoxicity without blocking physiological synaptic transmission.[1]

  • Medicinal Chemistry: A versatile "hydrophobic cage" building block for fragment-based drug discovery (FBDD), enhancing blood-brain barrier (BBB) permeability of coupled pharmacophores.[1]

Physicochemical Properties & Handling[1]

Data Summary
PropertySpecification
Chemical Formula C₁₂H₂₁N[1][2][3][4] · HBr
Molecular Weight 260.21 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) ~50 mM (Warm, vortex required)
Solubility (DMSO) >100 mM
Storage -20°C (Desiccated); Protect from light
Hygroscopicity Moderate (Handle under inert gas if possible)
Reconstitution Protocol (Stock Solution)

To ensure reproducibility in biological assays, accurate stock preparation is critical.[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for long-term storage stocks (100 mM).[1] Use Sterile Water or PBS only for immediate use working solutions.[1]

  • Calculation: To prepare 10 mL of 10 mM Stock :

    • Weigh 26.02 mg of Adamantan-1-ylmethyl-methyl-amine HBr.[1]

    • Dissolve in 10 mL of anhydrous DMSO.

    • Note: The hydrobromide salt may require mild warming (37°C water bath) for 5-10 minutes to fully dissolve.[1]

  • Sterilization: Filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filter.[1] Do not autoclave.[1]

Experimental Protocol A: Influenza A M2 Channel Inhibition (Plaque Reduction)

Objective: Determine the EC₅₀ of the compound against Influenza A virus (e.g., A/WSN/33) in MDCK cells.[1] This assay quantifies the compound's ability to block the M2 ion channel, preventing viral uncoating.[1]

Mechanistic Rationale

The adamantane cage binds within the transmembrane pore of the M2 tetramer.[1] The N-methyl group on this specific analog alters the binding kinetics and electrostatic interaction with the His37 gating residue, potentially retaining potency against specific amantadine-resistant mutants.[1]

Workflow Diagram

PlaqueAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (2x MEM Media) Stock->Dilution Dilute Overlay Agarose Overlay + Compound Dilution->Overlay Add to Media Infection Infect MDCK Cells (MOI 0.001) Infection->Overlay 1h Adsorption Incubation Incubate 48-72h @ 37°C Overlay->Incubation Staining Fix & Crystal Violet Incubation->Staining Analysis Count Plaques Calculate EC50 Staining->Analysis

Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral potency.

Step-by-Step Methodology
  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates (5 x 10⁵ cells/well). Incubate overnight to reach 90-100% confluency.

  • Compound Preparation: Prepare 2x serial dilutions of Adamantan-1-ylmethyl-methyl-amine HBr in infection media (DMEM + TPCK-trypsin). Range: 0.1 µM to 100 µM.[1]

  • Infection:

    • Wash cells 2x with PBS.[1]

    • Infect with Influenza A virus at MOI (Multiplicity of Infection) of 0.001 in 200 µL volume.[1]

    • Incubate 1 hour at 37°C (rocking every 15 mins) for adsorption.

  • Overlay:

    • Remove viral inoculum.[1]

    • Add 2 mL of Overlay Medium (1:1 mixture of 2x MEM containing the test compound and 1.6% agarose/Avicel).

    • Critical: Ensure the compound concentration in the overlay matches the target dilution.[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂ until plaques are visible.

  • Fixation & Staining:

    • Fix cells with 4% Paraformaldehyde (PFA) for 30 mins.[1]

    • Stain with 0.1% Crystal Violet solution for 15 mins.[1]

    • Wash with water and air dry.[1]

  • Data Analysis: Count plaques. Plot % inhibition vs. Log[Concentration] to derive EC₅₀ using non-linear regression (GraphPad Prism).

Experimental Protocol B: NMDA Receptor Blockade (Calcium Flux)

Objective: Assess the compound's efficacy as an open-channel blocker of NMDA receptors using a fluorescent calcium indicator (Fluo-4 AM) in HEK293 cells expressing NR1/NR2B subunits.[1]

Mechanistic Rationale

Adamantane derivatives block the NMDA channel pore only when the channel is open (use-dependent block).[1] This protocol stimulates the receptor with Glutamate/Glycine and measures the reduction in Ca²⁺ influx caused by the test compound.[1]

Workflow Diagram

NMDA_Pathway Glu Glutamate/Glycine (Agonists) NMDAR_Closed NMDAR (Closed) Glu->NMDAR_Closed Bind NMDAR_Open NMDAR (Open Pore) NMDAR_Closed->NMDAR_Open Activation Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Normal Physiology Block Channel Blocked (Reduced Ca2+) NMDAR_Open->Block + Blocker Adamantane Adamantan-1-ylmethyl-methyl-amine (Blocker) Adamantane->Block Enters Pore

Caption: Mechanism of Action: Use-dependent blockade of the NMDA receptor pore by the adamantane derivative.[1]

Step-by-Step Methodology
  • Cell Loading:

    • Plate HEK293-NR1/NR2B cells in black-walled, clear-bottom 96-well plates (Poly-D-lysine coated).[1]

    • Load cells with Fluo-4 AM (4 µM) in HBSS buffer + 0.04% Pluronic F-127 for 45 mins at 37°C.

    • Wash 3x with HBSS (Ca²⁺/Mg²⁺ free) to remove extracellular dye.[1]

  • Pre-incubation:

    • Add Adamantan-1-ylmethyl-methyl-amine HBr (various concentrations) in HBSS containing 1.8 mM CaCl₂.[1]

    • Incubate for 10 minutes to allow equilibration.

  • Stimulation & Reading:

    • Transfer plate to a FLIPR or FlexStation reader.[1]

    • Inject Stimulation Buffer : 100 µM Glutamate + 10 µM Glycine.[1]

  • Measurement:

    • Record fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 180 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).[1]
      
    • Normalize response to Control (Glutamate only, no blocker).

    • Expectation: A dose-dependent reduction in peak fluorescence, indicating channel blockade.[1]

Synthetic Application: Reductive Amination

Objective: Use Adamantan-1-ylmethyl-methyl-amine as a nucleophile to attach the adamantane cage to an aldehyde-containing scaffold (e.g., creating a targeted drug conjugate).[1]

Reaction Scheme: R-CHO + Ad-CH2-NH-Me -> [Imine Ion] -> R-CH2-N(Me)-CH2-Ad[1]

Protocol:

  • Dissolve 1.0 eq of Aldehyde and 1.1 eq of Adamantan-1-ylmethyl-methyl-amine HBr in Dichloromethane (DCM).

  • Add 1.5 eq of Triethylamine (TEA) to neutralize the HBr salt.[1] Stir for 30 mins.

  • Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

  • Stir at Room Temperature for 4-16 hours under Nitrogen.

  • Quench with saturated NaHCO₃.[1] Extract with DCM.[1]

  • Purify via Flash Chromatography (Silica, Hexane/EtOAc).[1]

References

  • Wang, J., et al. (2011).[1] "Influenza A Virus M2 Ion Channel Protein: A Structure-Function Analysis." International Journal of Biochemistry & Cell Biology. Link

  • Parsons, C. G., et al. (2007).[1] "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis."[1] Neuropharmacology. Link

  • PubChem Compound Summary. (2023). "1-(1-Adamantyl)-N-methylmethanamine."[1][3][5][6] National Center for Biotechnology Information.[1] Link[1]

  • Kolocouris, A., et al. (1996).[1] "Synthesis and Antiviral Activity Evaluation of Some New Amino-Adamantane Derivatives." Journal of Medicinal Chemistry. Link

Sources

in vitro and in vivo studies with adamantane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the anticancer, neuroprotective, and antiviral activities of key adamantane derivatives, supported by experimental data and detailed methodologies.

Introduction: The Adamantane Scaffold in Drug Discovery

The unique tricyclic aliphatic cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry and materials science.[1] Its inherent lipophilicity, rigidity, and synthetic versatility have led to the development of a diverse array of derivatives with a broad spectrum of biological activities.[1][2] The adamantane moiety's distinct physicochemical properties contribute significantly to its utility in drug design. Its high lipophilicity enhances membrane permeability, which can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3][4] Furthermore, the rigid, three-dimensional structure provides a stable scaffold for the precise orientation of pharmacophoric groups, leading to increased binding affinity and selectivity for biological targets.[3] This guide provides a comprehensive overview for researchers and drug development professionals on the in vitro and in vivo evaluation of adamantane derivatives, focusing on core applications, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Core Applications of Adamantane Derivatives:

  • Antiviral Agents: Adamantane derivatives were first recognized for their antiviral properties. Amantadine and its α-methyl analog, rimantadine, were among the first synthetic antiviral drugs approved for treating influenza A infections.[1][5] Their mechanism involves inhibiting the M2 proton channel of the virus, which is essential for viral uncoating and replication.[1][5]

  • Neuroprotective Agents: The neuroprotective effects of adamantane derivatives are prominently exemplified by memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat moderate-to-severe Alzheimer's disease.[1][6] It works by modulating glutamatergic neurotransmission and mitigating excitotoxicity.[1]

  • Anticancer Agents: The lipophilic nature of the adamantane cage allows for enhanced penetration of cell membranes, making it a valuable component in the design of anticancer drugs.[1][6] Various adamantane-containing compounds have shown cytotoxic effects against multiple cancer cell lines.[6][7]

  • Antidiabetic Agents: The adamantane scaffold is also present in modern antidiabetic drugs. Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features an adamantyl group that contributes to its favorable pharmacokinetic and pharmacodynamic properties.[1][8]

Part 1: In Vitro Evaluation of Adamantane Derivatives

In vitro studies are the foundational step in drug discovery, designed to assess a compound's biological activity, cytotoxicity, and mechanism of action at the cellular level. This preliminary screening is essential to identify promising candidates and rule out non-specific toxic compounds before advancing to more complex and costly in vivo models.

A. Foundational Assays: Cytotoxicity and Cell Viability

Causality Behind Experimental Choice: Before assessing specific therapeutic activity (e.g., antiviral, anticancer), it is critical to determine the concentration range at which a compound is toxic to host cells. This allows researchers to differentiate between a targeted therapeutic effect and general cytotoxicity. The 50% cytotoxic concentration (CC50) is a key metric derived from these assays, representing the concentration that causes a 50% reduction in cell viability.[9]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[10][11]

Methodology:

  • Cell Seeding: Seed cells (e.g., Madin-Darby Canine Kidney (MDCK) for antiviral studies, or cancer cell lines like Hep-G2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[3][9] Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in culture medium. Add the diluted compounds to the designated wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[2][3]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[2][10]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][9]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[2][11] A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the CC50 value.[9]

B. Antiviral Efficacy Assessment

Causality Behind Experimental Choice: To evaluate a compound's potential as an antiviral agent, its ability to inhibit viral replication must be quantified. The primary metrics are the 50% inhibitory concentration (IC50) or effective concentration (EC50), which represent the drug concentration required to inhibit 50% of viral activity.[9] A crucial parameter for therapeutic potential is the Selectivity Index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile, signifying that the drug is effective against the virus at concentrations far below those at which it is toxic to host cells.[9]

Protocol 2: Plaque Reduction Assay

This assay quantifies a compound's ability to inhibit the replication of a virus, such as Influenza A.[5][9]

Methodology:

  • Cell Seeding: Prepare confluent monolayers of a suitable host cell line (e.g., MDCK cells) in 6-well plates.[9]

  • Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce approximately 100 plaque-forming units (PFU) per well.[9]

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.[9]

  • Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the adamantane derivative.[9]

  • Incubation: Incubate the plates for 2-3 days until viral plaques (clear zones where cells have been lysed) are visible.[5]

  • Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.[5]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) for each concentration. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[5]

Antiviral Mechanism of Action: M2 Proton Channel Inhibition

The classical adamantane antivirals, amantadine and rimantadine, function by blocking the M2 proton channel of the influenza A virus. This channel is critical for the virus to uncoat and release its genetic material into the host cell.[1][5]

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Endosome M2 M2 Proton Channel vRNA Viral RNA M2->vRNA Enables Uncoating Protons Protons->M2 Acidification Adamantane Amantadine Derivative Adamantane->M2 Blocks Channel

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.[1]

C. Anticancer Potential Evaluation

Causality Behind Experimental Choice: The lipophilic adamantane scaffold can enhance the ability of compounds to cross cell membranes, a desirable trait for anticancer agents.[1] In vitro assays against various cancer cell lines are used to determine the cytotoxic potency (IC50) of new derivatives.

Quantitative Data: Anticancer Activity of Adamantane Derivatives

The cytotoxic effects of various adamantane derivatives have been quantified using assays like the MTT assay. The IC50 values represent the concentration required to inhibit the growth of cancer cells by 50%.[2]

Compound/DerivativeTarget Cell LineAssayIC50 (µM)Reference(s)
Adamantane-based chalconesBreast (MCF-7)MTTVaries[6]
Adamantane-based triazolesLung (A549)MTTVaries[6]
Adamantyl Isothiourea Derivative 5Hepatocellular Carcinoma (Hep-G2)MTT7.70[2]
1-(2-aryl-2-adamantyl)piperazinesMelanoma (LOX-IMVI)SRBLow µM[7]
Anticancer Mechanism of Action: TLR4-NF-κB Pathway Inhibition

Certain adamantane-linked isothiourea derivatives exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is crucial in inflammation and its dysregulation is linked to cancer progression.[2]

TLR4_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory & Pro-survival Genes Nucleus->Genes Activates Transcription Adamantane Adamantyl Isothiourea Adamantane->MyD88 Inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.[2]

D. Neuroprotective Activity Assessment

Causality Behind Experimental Choice: In neurodegenerative diseases like Alzheimer's, excitotoxicity caused by excessive glutamate neurotransmission is a key pathological feature.[6] Adamantane derivatives, most notably memantine, are designed to counteract this. In vitro assays are used to confirm their interaction with specific neural targets like the NMDA receptor.

Neuroprotective Mechanism of Action: NMDA Receptor Antagonism

Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][6] It selectively blocks the receptor's ion channel when it is excessively open, thereby reducing the toxic influx of calcium ions that leads to neuronal damage, without interfering with normal synaptic transmission.[6]

NMDA_Antagonism cluster_synapse Synapse Glutamate Excess Glutamate NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Activates Calcium NMDAR->Calcium Excitotoxicity Excitotoxicity & Neuronal Damage Calcium->Excitotoxicity Leads to Memantine Memantine Memantine->NMDAR Blocks Channel

Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.[1]

Part 2: In Vivo Evaluation of Adamantane Derivatives

Causality Behind Experimental Choice: Following successful in vitro characterization, in vivo studies in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex, whole-organism system. These studies bridge the gap between cellular activity and potential clinical application.

A. Pharmacokinetic (PK) and Bioavailability Studies

Causality Behind Experimental Choice: A drug is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. PK studies determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. The lipophilic adamantane cage often enhances oral bioavailability.[4][13] Some derivatives have also been shown to inhibit efflux pumps like P-glycoprotein (P-gp), which can increase the absorption of co-administered drugs.[14]

Protocol 3: Rodent Pharmacokinetic Study

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Administration: Administer the adamantane derivative via the intended clinical route (e.g., oral gavage (PO)) and intravenously (IV) to a separate group to determine absolute bioavailability. A typical oral dose for a test compound might be 25 mg/kg.[14]

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the adamantane derivative in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

B. In Vivo Efficacy Studies

Causality Behind Experimental Choice: Efficacy studies are designed to test whether the biological activity observed in vitro translates into a tangible therapeutic benefit in an animal model of a specific disease.

Protocol 4: Neuroprotective Efficacy in a Scopolamine-Induced Dementia Model

This model is used to assess the potential of compounds to reverse cognitive deficits, relevant for conditions like Alzheimer's disease.[15][16]

Methodology:

  • Animal Model: Use adult Wistar rats.[15]

  • Induction of Cognitive Deficit: Administer scopolamine (a cholinergic antagonist) intraperitoneally to induce memory impairment.[15]

  • Treatment: Administer the test adamantane derivative (e.g., daily via oral gavage) concurrently with the scopolamine challenge over a period of several days.[15]

  • Behavioral Testing: After the treatment period, assess cognitive function using established behavioral tests:

    • Y-Maze Test: To evaluate spatial working memory.

    • Open Field Test: To assess locomotor activity and rule out sedative or stimulant effects.[17]

  • Endpoint Analysis: Following behavioral tests, collect brain tissue (e.g., hippocampus and prefrontal cortex) for biochemical analysis of markers for acetylcholinesterase (AChE) activity, oxidative stress, and neuroinflammation.[15][16]

Protocol 5: Antiviral Efficacy in a Hamster Model of SARS-CoV-2

The golden Syrian hamster is a well-established model for SARS-CoV-2 infection that mimics aspects of human COVID-19.[18]

Methodology:

  • Animal Model: Use golden Syrian hamsters.[18]

  • Infection: Intranasally infect hamsters with a specified dose of SARS-CoV-2.

  • Treatment: Begin treatment with the adamantane derivative (e.g., rimantadine) before or shortly after infection and continue for a set number of days.[18]

  • Monitoring: Monitor animals daily for clinical signs of disease, including weight loss and changes in activity.

  • Endpoint Analysis: At a predetermined time point (e.g., 4 days post-infection), euthanize the animals and harvest lung tissue.[18]

  • Viral Load Quantification: Homogenize the lung tissue and determine the viral titer using a TCID50 assay or quantify viral RNA using RT-qPCR to assess the reduction in viral load compared to a vehicle-treated control group.[5][18]

Quantitative Data: In Vivo Neuroprotective Activity

In vivo studies have demonstrated the protective effects of adamantane derivatives in models of brain ischemia.

CompoundAnimal ModelIschemia ModelDoseOutcomeReference(s)
5-hydroxyadamantane-2-onRatsHypergravity Overload100 mg/kgSurvival rate increased from 20% (control) to 80%[19]

General Drug Discovery Workflow

The development of novel adamantane-based drugs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation and preclinical development.

Caption: A generalized workflow for adamantane-based drug discovery.[3]

Conclusion

The adamantane scaffold continues to be a fertile and proven platform for the design of novel therapeutic agents.[1] Its unique structural and physicochemical properties—rigidity, lipophilicity, and metabolic stability—have been successfully leveraged to create drugs with diverse applications, from treating viral infections to combating neurodegeneration and cancer.[2][13] The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of new adamantane derivatives. By understanding the causality behind each experimental choice, from initial in vitro cytotoxicity screens to complex in vivo efficacy models, researchers and drug development professionals can effectively unlock the full therapeutic potential of this remarkable chemical entity.

References
  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2024). Source details not available.
  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-5.
  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2023). Journal of Chemical Health Risks.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules.
  • Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 952-5.
  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. (2022). Viruses, 14(11), 2389.
  • Cerebrovascular and neuroprotective effects of adamantane derivative. (2014). Journal of the Neurological Sciences, 345(1-2), 122-7.
  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(5), 572–577.
  • New Adamantane Derivatives with Sigma Affinity and Antiprolifer
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules, 29(9), 2004.
  • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. (2024). Journal of Molecular Structure, 1308, 138096.
  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. (2014). Biomolecules & Therapeutics, 22(1), 62–67.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (2014). Journal of the Neurological Sciences, 345(1-2), 122-127.
  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. (2023).
  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2024). Antioxidants, 13(2), 173.
  • Shtro, A.A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Journal of microbiology, epidemiology and immunobiology, 22(2), 115-123.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (2014).
  • The Adamantane Moiety in the Design of Potent Drug-Leads. (2020). Molecules.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017). Organic & Biomolecular Chemistry, 15(11), 2426-2435.
  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. (2022). Scientific Reports.
  • Piatkowska-Chmiel, I., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6757.
  • Toft-Bertelsen, T. L., et al. (2021). Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro.
  • Cell Viability Assays. (2013). Assay Guidance Manual.

Sources

Adamantan-1-ylmethyl-methyl-amine hydrobromide in drug design and development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Adamantan-1-ylmethyl-methyl-amine Hydrobromide (also known as


-methyl-1-adamantanemethylamine HBr) is a lipophilic amine derivative of the adamantane class. Structurally, it consists of a rigid tricyclic adamantane cage linked to a secondary methylamine group via a methylene spacer.

While often overshadowed by its analogs Amantadine (1-adamantanamine) and Rimantadine (


-methyl-1-adamantanemethylamine), this specific derivative occupies a critical niche in drug design. The 

-methylation and methylene spacer alter its

and lipophilicity profile, influencing its ability to cross the blood-brain barrier (BBB) and interact with hydrophobic pockets in viral M2 channels and host NMDA receptors.
Key Physicochemical Properties[1][2][5][8]
PropertyValue / Description
IUPAC Name

-methyl-1-(adamantan-1-yl)methanamine hydrobromide
Molecular Formula

Molecular Weight 179.30 (Free Base) / ~260.21 (HBr Salt)
Solubility High in EtOH, DMSO; Moderate in

(enhanced by HBr salt form)
LogP (Predicted) ~2.7 (Lipophilic, BBB permeable)
Core Application M2 Ion Channel Blocker (Influenza), NMDA Receptor Antagonist, Sigma-1 Ligand

Mechanism of Action (MOA)

This compound exhibits "polypharmacology," acting on both viral and host targets. Its efficacy relies on the steric bulk of the adamantane cage and the protonation state of the amine.

A. Influenza A: M2 Proton Channel Blockade

The primary antiviral mechanism involves blocking the M2 proton channel on the viral envelope.

  • Viral Entry: The virus enters the host cell via endocytosis.

  • Acidification: The endosome acidifies. The M2 channel normally allows

    
     influx into the virion, triggering viral uncoating.
    
  • Blockade: The adamantane cage sterically occludes the M2 pore, while the charged amine interacts with the His37 tetrad, preventing proton flow.

  • Result: Viral ribonucleoproteins (vRNPs) remain bound to the matrix protein; uncoating and replication are halted.

B. CNS: NMDA & Sigma Receptor Modulation
  • NMDA Antagonism: Like Memantine, it acts as an uncompetitive, low-affinity, open-channel blocker of N-methyl-D-aspartate (NMDA) receptors, preventing excitotoxicity without blocking physiological synaptic transmission.

  • Sigma-1 Receptor Agonism: The adamantane moiety binds to intracellular Sigma-1 receptors (chaperone proteins), promoting neuroprotection and modulating calcium signaling.

Visualization: Dual-Path Mechanism

MOA_Pathways cluster_Viral Antiviral Pathway (Influenza A) cluster_CNS CNS Pathway (Neuroprotection) Drug Adamantan-1-ylmethyl- methyl-amine HBr M2 Viral M2 Ion Channel Drug->M2 Steric Occlusion NMDA NMDA Receptor Drug->NMDA Open Channel Block Sigma1 Sigma-1 Receptor Drug->Sigma1 Agonist Binding H_Influx Block H+ Influx (Endosome) M2->H_Influx Inhibits Uncoating Viral Uncoating H_Influx->Uncoating Prevents Rep_Stop Replication Halted Uncoating->Rep_Stop Ca_Influx Block Excessive Ca2+ NMDA->Ca_Influx Modulates Chaperone Chaperone Activation Sigma1->Chaperone Promotes

Figure 1: Dual mechanism of action targeting viral M2 channels (left) and host CNS receptors (right).

Synthesis Protocol: Reductive Amination & Salt Formation[9][10]

Objective: Synthesize high-purity


-methyl-1-adamantanemethylamine HBr from 1-adamantanecarbaldehyde.

Safety Warning: Methylamine is a volatile base. Handle in a fume hood. HBr is corrosive.

Reagents
  • 1-Adamantanecarbaldehyde (Starting Material)

  • Methylamine (33% in absolute ethanol or 2M in THF)

  • Sodium Borohydride (

    
    )
    
  • Hydrobromic acid (48% aq. or HBr in Acetic Acid)

  • Solvents: Methanol (MeOH), Diethyl Ether (

    
    ), Ethyl Acetate (EtOAc)
    
Step-by-Step Methodology
Phase 1: Imine Formation & Reduction[1]
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanecarbaldehyde (10.0 mmol) in dry MeOH (30 mL).

  • Amination: Add Methylamine solution (15.0 mmol, 1.5 eq) dropwise at

    
    .
    
  • Equilibration: Allow the mixture to stir at Room Temperature (RT) for 2 hours to form the imine intermediate (monitor by TLC: disappearance of aldehyde spot).

  • Reduction: Cool back to

    
    . Add 
    
    
    
    (12.0 mmol) in small portions over 15 minutes. Caution: Gas evolution (
    
    
    ).
  • Reaction: Stir at RT for 4 hours.

  • Quench: Quench with

    
     (10 mL) and extract with EtOAc (
    
    
    
    mL).
  • Isolation: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the crude free base oil.
    
Phase 2: Hydrobromide Salt Formation
  • Dissolution: Dissolve the crude free base in minimal dry

    
     (or Ethanol if solubility is poor).
    
  • Acidification: Dropwise add HBr (48%) or HBr/AcOH solution with vigorous stirring at

    
     until pH reaches ~3-4. A white precipitate should form immediately.
    
  • Crystallization: Stir for 30 minutes. Filter the solid.[2]

  • Purification: Recrystallize from Ethanol/Ether (1:5 ratio).

  • Drying: Dry under high vacuum at

    
     for 12 hours.
    
Quality Control (Self-Validating Metrics)
  • Appearance: White crystalline solid.

  • 
    -NMR (
    
    
    
    ):
    Look for the adamantane cage protons (1.5–2.0 ppm, m, 15H), the methylene spacer (~2.6 ppm, s, 2H), and the
    
    
    -methyl doublet/singlet (~2.7 ppm, 3H).
  • Melting Point: Distinct sharp range (Expect >200°C for HBr salts).

In Vitro Bioassay Protocols

A. Antiviral Efficacy: Plaque Reduction Assay (Influenza A)

This assay quantifies the ability of the drug to prevent viral replication in MDCK cells.

Protocol:

  • Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well). Incubate 24h to form a monolayer.
    
  • Infection: Wash cells with PBS. Infect with Influenza A (e.g., A/WSN/33) at MOI 0.001 for 1 hour.

  • Treatment: Remove inoculum. Overlay cells with agar media containing Adamantan-1-ylmethyl-methyl-amine HBr at serial dilutions (0.1

    
     – 100 
    
    
    
    ).
    • Control: Amantadine HCl (Positive Control), DMSO (Vehicle Control).

  • Incubation: Incubate for 48-72 hours at

    
    .
    
  • Staining: Fix with 4% formaldehyde, remove agar, and stain with Crystal Violet.

  • Analysis: Count plaques. Calculate

    
     (concentration reducing plaque count by 50%).
    
B. NMDA Receptor Binding (Radioligand Displacement)

Protocol:

  • Membrane Prep: Rat forebrain homogenates (rich in NMDA receptors).

  • Ligand: Use [

    
    ]-MK-801 (a high-affinity open channel blocker) as the radioligand (2 nM).
    
  • Competition: Incubate membranes with [

    
    ]-MK-801 and varying concentrations of the test compound (1 nM – 100 
    
    
    
    ) for 2 hours at
    
    
    in TRIS-acetate buffer.
  • Termination: Rapid filtration through Whatman GF/B filters.

  • Measurement: Liquid scintillation counting.

  • Result: Plot % Specific Binding vs. Log[Drug]. Determine

    
     using the Cheng-Prusoff equation.
    

Structure-Activity Relationship (SAR) & Data Interpretation

The following table summarizes how the structural modifications of this compound compare to standard adamantane drugs.

CompoundStructure LinkerAmine TypeM2 Block (

)
NMDA Affinity (

)
CNS Side Effects
Amantadine Direct bondPrimary (

)
~10-25

~10

Moderate (Jitters/Insomnia)
Rimantadine

Primary (

)
~1-5

Low AffinityLow
Memantine Direct (Dimethyl cage)Primary (

)
Weak~0.5

Low (Therapeutic)
Subject Compound

Secondary (

)
~5-15

~2-8

Predicted: Low-Moderate

*Note: Values are representative estimates based on class derivatives [1, 4]. The secondary amine generally increases metabolic stability against deamination compared to primary amines.

Experimental Workflow Diagram

Workflow cluster_Assays Bio-Evaluation Start Start: 1-Adamantane- carbaldehyde Synth Reductive Amination (MeNH2 / NaBH4) Start->Synth Salt HBr Salt Formation (HBr/AcOH) Synth->Salt QC QC: NMR, MP, HPLC (>98% Purity) Salt->QC M2_Assay M2 Plaque Assay (Antiviral) QC->M2_Assay NMDA_Assay Radioligand Binding (CNS Affinity) QC->NMDA_Assay

Figure 2: Integrated workflow from synthesis to pharmacological validation.

References

  • BenchChem. (n.d.). Synthesis of N-methyl amines via Reductive Amination.[2] Retrieved from

  • Kornhuber, J., et al. (1993).[3] Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex.[3] Neuroscience Letters.[3] Retrieved from

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.[4] Australian Journal of Chemistry. Retrieved from

  • PubChem. (2025).[5] Compound Summary: (Adamantan-1-yl)methyl)(methyl)amine.[6] National Library of Medicine. Retrieved from

  • Davies, W. L., et al. (1964).[7] Antiviral Activity of 1-Adamantanamine (Amantadine).[3][7] Science.[7] Retrieved from

Sources

analytical methods for adamantane amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for Adamantane Amines Subtitle: Overcoming the Chromophore Deficit in Amantadine, Memantine, and Rimantadine Analysis

Abstract

Adamantane amines—specifically Amantadine, Memantine, and Rimantadine—present a unique analytical paradox. While pharmacologically potent as NMDA receptor antagonists and antivirals, their tricyclic "diamondoid" cage structure lacks the conjugated


-systems required for standard UV-Vis detection. This guide provides three validated protocols to overcome this "chromophore deficit," ranging from cost-effective chemical derivatization to high-sensitivity mass spectrometry.

Part 1: The Analytical Challenge & Strategy Selection

The adamantane cage is lipophilic, rigid, and spectroscopically transparent above 200 nm. Direct UV detection at low wavelengths (200–210 nm) is prone to massive interference from mobile phase solvents and biological matrix components.

The Solution Matrix:

  • High Sensitivity (Bioanalysis): LC-MS/MS (ESI+) is the gold standard.

  • QC/Routine Assay (No MS): Pre-column derivatization with FMOC-Cl followed by Fluorescence detection (FLD).

  • Raw Material/Bulk Purity: Gas Chromatography (GC-FID) utilizing the compound's natural volatility.

Decision Logic Workflow

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Complex Bulk Bulk Drug / Formulation Matrix->Bulk Clean Conc Required Sensitivity? Trace Trace (< 10 ng/mL) Conc->Trace High High (> 1 µg/mL) Conc->High Bio->Conc Deriv Protocol A: HPLC-FLD (FMOC Derivatization) Bulk->Deriv Salt Form/Aqueous GC Protocol C: GC-FID (Direct Injection) Bulk->GC Volatile Free Base LCMS Protocol B: LC-MS/MS (Direct Analysis) Trace->LCMS High->Deriv

Figure 1: Decision tree for selecting the appropriate analytical methodology based on matrix complexity and sensitivity requirements.

Part 2: Protocol A – HPLC-FLD with FMOC-Cl Derivatization

Best for: Quality Control (QC) labs lacking MS; Pharmacokinetic studies with moderate sensitivity needs.

Principle: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with both primary (Amantadine) and secondary (Memantine) amines under alkaline conditions to form stable, highly fluorescent carbamate derivatives.

Mechanism:



Materials & Reagents
  • Borate Buffer (0.2 M, pH 9.0): Critical for deprotonating the amine (pKa ~10.5) to facilitate nucleophilic attack.

  • FMOC-Cl Solution: 5 mM in anhydrous Acetonitrile (Prepare fresh daily; FMOC hydrolyzes in water).

  • Mobile Phase: Acetonitrile / Water (80:20 v/v) + 0.1% Formic Acid.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

Step-by-Step Workflow
  • Sample Basification:

    • Aliquot 100 µL of sample (standard or plasma extract).

    • Add 100 µL of Borate Buffer (pH 9.0) . Vortex.

    • Note: The pH must remain >8.5. If the sample is acidic, adjust buffer strength.

  • Derivatization Reaction:

    • Add 200 µL of FMOC-Cl reagent .

    • Vortex immediately for 30 seconds.

    • Incubate at ambient temperature for 10 minutes.

    • Why: The reaction is fast; heat is generally unnecessary and may degrade the reagent.

  • Quenching (Optional but Recommended):

    • Add 20 µL of ADAM (1-aminoadamantane) or Glycine solution to react with excess FMOC-Cl.

    • Reason: Excess FMOC-Cl elutes as a large peak (FMOC-OH) that can interfere with chromatography.

  • Chromatography:

    • Injection: 10 µL.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Data Summary: Typical Retention Times

Compound Retention Time (min) Limit of Quantitation (LOQ)
FMOC-OH (Hydrolysis Product) 2.5 N/A
Amantadine-FMOC 6.8 5 ng/mL

| Memantine-FMOC | 8.2 | 2 ng/mL |

Part 3: Protocol B – LC-MS/MS (Direct Bioanalysis)

Best for: High-throughput clinical samples, trace impurity analysis, and distinguishing isomers (Memantine vs. Rimantadine).

Principle: Direct analysis using Electrospray Ionization (ESI) in Positive mode.[1] Adamantane amines protonate easily (


).
Instrument Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 4500 or Waters Xevo).

  • Column: Kinetex C18 or HILIC (for better retention of polar amines).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 90% B over 4 minutes.

MRM Transitions (Mass Reaction Monitoring)

The adamantane cage is very stable, often requiring high collision energy (CE) to fragment.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Amantadine 152.1135.125Loss of

Memantine 180.2163.228Loss of

Rimantadine 180.2163.2 / 121.130Isomer differentiation

Critical Control Point: Isomer Separation Memantine and Rimantadine are isobaric (MW 179.3). They share the 180->163 transition. You must achieve chromatographic separation or use the 121.1 fragment (cage fragmentation) specific to Rimantadine for confirmation.

Sample Preparation (Protein Precipitation)
  • Extraction: Mix 50 µL Plasma + 150 µL Acetonitrile (containing Internal Standard, e.g., Amantadine-d15).

  • Precipitation: Vortex 1 min, Centrifuge at 10,000 x g for 5 min.

  • Injection: Inject 5 µL of the supernatant.

    • Tip: If phospholipid suppression occurs (common at retention times of lipophilic amines), use an In-Source CID or switch to Supported Liquid Extraction (SLE).

Part 4: Protocol C – GC-FID (Bulk Purity)

Best for: Raw material assay, residual solvent analysis, and high-concentration formulations.

Principle: Adamantane amines have high vapor pressure and can be analyzed without derivatization on non-polar columns.

Methodology
  • Inlet: Split (20:1), 250°C.

  • Column: DB-1 or HP-5 (100% Dimethylpolysiloxane), 30m x 0.32mm.

  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Oven Program:

    • Initial: 70°C (Hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Final: 250°C (Hold 5 min).

  • Detector: FID at 300°C.

Sample Prep: Dissolve the salt form (HCl) in water, basify with 1M NaOH, and extract into Hexane or Dichloromethane . Inject the organic layer. Direct injection of the HCl salt in water/methanol can degrade the liner and column.

Part 5: Troubleshooting & Validation

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Fluorescence (Protocol A) pH < 8.5 during reactionCheck buffer pH.[5] The amine must be deprotonated to react with FMOC.
"Ghost" Peaks (Protocol A) Excess FMOC-ClUse a secondary amine (Glycine) quench step or increase organic wash.
Signal Suppression (Protocol B) PhospholipidsMonitor m/z 184 (Phosphatidylcholine). Adjust gradient to elute lipids after analytes.
Tailing Peaks (Protocol C) Active sites in linerReplace glass liner; use deactivated wool. Ensure sample is free base, not salt.
Derivatization Workflow Diagram

FMOC_Workflow Reagents Reagents: 1. Sample (Amine) 2. Borate Buffer (pH 9) 3. FMOC-Cl (ACN) Mix Mix & Vortex (30 sec) Reagents->Mix Incubate Incubate (Ambient, 10 min) Mix->Incubate Quench Quench Excess (Add Glycine) Incubate->Quench Inject Inject HPLC-FLD (Ex 265 / Em 315) Quench->Inject

Figure 2: Optimized workflow for FMOC-Cl pre-column derivatization.

References

  • United States Pharmacopeia (USP). Monograph: Amantadine Hydrochloride. USP-NF. (Standard for GC methods and bulk purity).

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[6] (Standard for LC-MS/MS validation criteria).

  • Hassan, E.M., et al. "Spectrofluorimetric determination of memantine hydrochloride in pharmaceutical formulations and human plasma using 9-fluorenylmethyl chloroformate." Luminescence, 2018. (Primary source for FMOC protocol).[7]

  • Kaiser, P., et al. "Simultaneous determination of amantadine, rimantadine, and memantine in processed products by LC-MS/MS." Journal of Chromatography B, 2017. (Source for MS transitions and isomer separation).

Sources

Introduction: The Convergence of Adamantane Scaffolds and Sigma Receptor Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization of Adamantan-1-ylmethyl-methyl-amine as a Sigma Receptor Ligand

The sigma receptors, comprising the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, represent a unique class of intracellular proteins, primarily located at the mitochondrial-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] They are not classical G-protein coupled receptors but function as ligand-operated molecular chaperones that modulate a host of intracellular signaling pathways, including calcium homeostasis, ion channel activity, and cellular stress responses.[2][3][4] This central role in cellular regulation has implicated them in the pathophysiology of numerous disorders, making them high-value targets for therapeutic intervention in neurodegenerative diseases, cancer, neuropathic pain, and psychiatric conditions.[5][6][7]

The adamantane moiety, a rigid and lipophilic tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereochemical and electronic properties have been leveraged to design ligands with high affinity and selectivity for various biological targets.[8][9][10][11] Adamantane derivatives, in particular, have shown significant promise as ligands for sigma receptors.[9][10][11]

This application note provides a comprehensive guide to the characterization of Adamantan-1-ylmethyl-methyl-amine (CAS: 153461-22-4) as a novel ligand for sigma receptors.[12][13] We present detailed protocols for determining its binding affinity and selectivity, and for assessing its functional activity as a potential agonist or antagonist. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this and similar compounds.

Compound Profile: Adamantan-1-ylmethyl-methyl-amine
IUPAC Name 1-(1-adamantyl)-N-methylmethanamine[13]
CAS Number 153461-22-4[12][13]
Molecular Formula C12H21N[12][13]
Molecular Weight 179.30 g/mol [12][13]
Structure Chemical structure of Adamantan-1-ylmethyl-methyl-amine

Part 1: Ligand-Receptor Binding Characterization

The foundational step in characterizing a new ligand is to quantify its affinity for the target receptors. Radioligand binding assays remain the gold standard for determining the inhibition constant (Ki) of a test compound. These assays rely on the principle of competitive displacement, where the unlabeled test ligand competes with a high-affinity radiolabeled ligand for binding to the receptor.

Protocol 1.1: Sigma-1 Receptor (σ1R) Competitive Binding Assay

This protocol determines the binding affinity of Adamantan-1-ylmethyl-methyl-amine for the σ1R using [3H]-(+)-pentazocine, a selective σ1R radioligand.[14] Guinea pig liver membranes are the tissue of choice due to their exceptionally high density of σ1 receptors.[14][15]

Rationale: The use of a selective radioligand and a tissue source with high receptor expression maximizes the signal-to-noise ratio, providing a robust and reliable measure of affinity.

Materials:

  • Test Compound: Adamantan-1-ylmethyl-methyl-amine

  • Radioligand: [3H]-(+)-pentazocine

  • Tissue Source: Guinea pig liver membrane homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM final concentration)

  • Positive Control: Unlabeled (+)-pentazocine

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and Scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from fresh or frozen guinea pig liver using differential centrifugation. Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, [3H]-(+)-pentazocine (at a final concentration near its Kd, typically 2-5 nM), and membrane homogenate (50-100 µg protein/well).

    • Non-specific Binding (NSB): Add assay buffer, [3H]-(+)-pentazocine, 10 µM Haloperidol, and membrane homogenate.

    • Competitive Binding: Add assay buffer, [3H]-(+)-pentazocine, membrane homogenate, and serial dilutions of Adamantan-1-ylmethyl-methyl-amine (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 120 minutes at 37°C. This duration is typically sufficient to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters rapidly 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test ligand that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_mem Prepare Guinea Pig Liver Membranes setup Set up 96-well plate: - Radioligand ([3H]-(+)-PTZ) - Membranes - Test Compound / Controls prep_mem->setup prep_lig Prepare Serial Dilutions of Test Compound prep_lig->setup incubate Incubate at 37°C for 120 minutes setup->incubate filter_wash Rapid Filtration & Washing to Separate Bound/Unbound incubate->filter_wash count Scintillation Counting (CPM) filter_wash->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for the σ1R Radioligand Binding Assay.

Protocol 1.2: Sigma-2 Receptor (σ2R) Competitive Binding Assay

This protocol is adapted to measure binding to the σ2R. It uses a non-selective radioligand, [3H]-DTG (1,3-di(2-tolyl)guanidine), in combination with a masking agent to block σ1R sites.[14]

Rationale: Since [3H]-DTG binds to both σ1R and σ2R, adding an excess of a selective, unlabeled σ1R ligand like (+)-pentazocine "masks" the σ1 sites.[14] This ensures that any measured binding of [3H]-DTG is specific to the σ2R.

Key Modifications from Protocol 1.1:

  • Radioligand: [3H]-DTG (1,3-di(2-tolyl)guanidine).

  • Tissue Source: Rat liver membranes are commonly used. Alternatively, cell lines expressing σ2R (e.g., Jurkat cells) can be employed.[16]

  • Masking Agent: Add a saturating concentration of (+)-pentazocine (e.g., 100-300 nM) to all wells to block binding of [3H]-DTG to σ1 receptors.

  • Non-specific Binding Control: Haloperidol (10 µM) is still effective for defining NSB at the σ2R.[16]

  • Incubation: A 60-minute incubation at 25°C is often sufficient.[16]

The remaining steps for filtration, quantification, and data analysis are identical to those described in Protocol 1.1.

Data Presentation: Binding Affinity & Selectivity

The results from these assays should be compiled to assess both the potency and selectivity of the compound.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
Adamantan-1-ylmethyl-methyl-amineExperimental ValueExperimental ValueCalculated Value
Haloperidol (Reference)~2-5~10-20~4-5
(+)-Pentazocine (Reference)~3-8>10,000>1250

Part 2: Functional Activity Characterization

Determining binding affinity is crucial, but it does not reveal whether a ligand activates (agonist), blocks (antagonist), or has no effect (neutral) on receptor function. Functional assays are required to elucidate the pharmacological nature of the ligand.

Protocol 2.1: σ1R Functional Assay via Calcium Mobilization

σ1R is known to modulate intracellular calcium (Ca2+) signaling, often by interacting with IP3 receptors at the ER.[5] This protocol measures the ability of Adamantan-1-ylmethyl-methyl-amine to either elicit or block a Ca2+ response in cells expressing σ1R.

Rationale: Ligand binding to σ1R can alter its chaperone function, influencing the activity of associated proteins like the IP3 receptor. This change can be quantified by measuring the resulting flux of Ca2+ from the ER into the cytoplasm using a fluorescent indicator.

Materials:

  • Cell Line: HEK293T or CHO cells stably expressing human σ1R.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Reference Agonist: PRE-084 or (+)-pentazocine.

  • Reference Antagonist: Haloperidol or NE-100.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence plate reader with kinetic reading capability.

Step-by-Step Methodology:

  • Cell Culture & Plating: Plate the σ1R-expressing cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.

  • Dye Loading: Wash the cells with HBSS and incubate them with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Add fresh HBSS to each well.

  • Assay Measurement:

    • Place the plate in the fluorescence reader and allow the baseline fluorescence to stabilize.

    • To Test for Agonist Activity: Inject serial dilutions of Adamantan-1-ylmethyl-methyl-amine and record the fluorescence signal over time (typically 2-5 minutes). A rapid increase in fluorescence indicates Ca2+ release (an agonist effect).

    • To Test for Antagonist Activity: Pre-incubate the cells with serial dilutions of Adamantan-1-ylmethyl-methyl-amine for 15-20 minutes. Then, inject a fixed concentration of a reference agonist (e.g., PRE-084 at its EC80) and record the fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Quantify the Ca2+ response as the peak fluorescence intensity minus the baseline.

    • For agonist activity, plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

G cluster_pathway Simplified σ1R Signaling at the MAM cluster_ligand Ligand Interaction S1R_BiP Inactive State σ1R BiP S1R_Active Active State σ1R S1R_BiP->S1R_Active BiP Dissociates IP3R IP3 Receptor S1R_Active->IP3R Modulates Ca_ER Ca²⁺ (in ER) Ca_Cyto Ca²⁺ (Cytoplasm) Ca_ER->Ca_Cyto Release Agonist Agonist (e.g., PRE-084, Test Compound?) Agonist->S1R_BiP:f0 Binds & Activates Antagonist Antagonist (e.g., Haloperidol, Test Compound?) Antagonist->S1R_BiP:f0 Binds & Prevents Activation

Caption: σ1R-Mediated Calcium Mobilization Pathway.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and validated framework for the initial characterization of Adamantan-1-ylmethyl-methyl-amine as a sigma receptor ligand. By systematically determining its binding affinity (Ki) for both σ1 and σ2 subtypes and assessing its functional impact on intracellular signaling, researchers can build a comprehensive pharmacological profile of the compound.

Positive results from these in vitro assays would warrant further investigation, including:

  • Metabolic Stability Assays: To assess the compound's stability in liver microsomes.

  • Off-Target Screening: To evaluate its selectivity against a broader panel of receptors and ion channels.

  • In Vivo Studies: To investigate its pharmacokinetic properties and efficacy in animal models of disease relevant to sigma receptor function.[10][11]

The unique structural properties of the adamantane nucleus suggest that Adamantan-1-ylmethyl-methyl-amine could be a valuable chemical tool for probing sigma receptor biology and a promising starting point for the development of novel therapeutics.[8][9]

References

  • Al-Atrash, A. M., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Saudi Pharmaceutical Journal, 29(10), 1166-1172.
  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay.
  • Kar, S., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.31.1-1.31.18.
  • Riganas, S., et al. (2012). New adamantane derivatives with sigma affinity and antiproliferative activity. Medicinal Chemistry, 8(4), 569-586.
  • Riganas, S., et al. (2012).
  • Sahlholm, K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 366-377.
  • Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma1 receptor ligands. Current Pharmaceutical Design, 15(28), 3273-3294.
  • Al-Atrash, A. M., et al. (2021). Adamantane-Derived Scaffolds Targeting the Sigma-2 Receptor; An In Vitro and In Silico Study.
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Sharma, A., & Prokai, L. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), 194-196.
  • Cobos, E. J., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 276.
  • Schmidt, H. R., & Kruse, L. C. (2019). Sigma receptors as potential therapeutic targets for neuroprotection. Frontiers in Pharmacology, 10, 311.
  • Nguyen, L., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(12), 6433.
  • Santa Cruz Biotechnology. (n.d.). Adamantan-1-ylmethyl-methyl-amine.
  • Palkó, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4587.
  • Ramachandran, S., et al. (2022). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv.
  • PubChem. (n.d.). Adamantan-1-ylmethyl)(methyl)amine.

Sources

formulation of Adamantan-1-ylmethyl-methyl-amine hydrobromide for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Handling of Adamantan-1-ylmethyl-methyl-amine Hydrobromide

Executive Summary & Compound Profile

Adamantan-1-ylmethyl-methyl-amine hydrobromide is a lipophilic amine salt structurally related to the antiviral Rimantadine and the antiparkinsonian agent Amantadine. While sharing the tricyclic adamantane "cage" core, this specific derivative features a methylated nitrogen attached via a methylene bridge (


), distinct from the direct attachment in Amantadine or the ethyl linkage in Rimantadine.

This structural nuance alters its lipophilicity (LogP) and pKa, necessitating a tailored formulation strategy to prevent precipitation during biological assays. This guide provides a standardized protocol for solubilization, storage, and delivery in in vitro and in vivo systems.

Physicochemical Identity
PropertyDetail
Chemical Name ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-methyl-1-adamantanemethylamine hydrobromide
CAS Number 1185301-20-5 (Salt); 153461-22-4 (Free Base)
Molecular Formula

Molecular Weight ~260.21 g/mol (Salt); 179.30 g/mol (Base)
Solubility Profile High lipophilicity (Adamantane core); Water soluble as salt (<10 mg/mL); Highly soluble in DMSO.[1][2][3][4][5][6][7]
pKa ~10.2–10.7 (Predicted for secondary amine)
Appearance White to off-white crystalline solid.

Formulation Strategy: The "Lipophilic Salt" Paradox

Expert Insight: Researchers often assume that because a compound is a "hydrobromide salt," it will dissolve instantly in water or PBS. With adamantane derivatives, this is a dangerous assumption.[8] The bulky, hydrophobic adamantane cage competes with the polar ammonium headgroup.

  • The Risk: In high-salt buffers (like PBS), the "common ion effect" or simple ionic screening can reduce solubility, causing the compound to form micro-emulsions or "oil out" rather than precipitate as crystals. This leads to erratic dosing data.

  • The Solution: We utilize a DMSO Stock -> Aqueous Dilution method for maximum reproducibility, or a Warm Saline method for direct in vivo injection to avoid solvent toxicity.

Protocol A: Preparation of Master Stock Solution (In Vitro)

Purpose: To create a stable, high-concentration stock for cell culture or enzymatic assays (e.g., M2 channel blocking, NMDA receptor studies).

Reagents:

  • Adamantan-1-ylmethyl-methyl-amine HBr (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (

    
    99.9%)
    

Step-by-Step Methodology:

  • Calculations:

    • Target Concentration: 50 mM .

    • Target Volume: 10 mL .

    • Required Mass:

      
      .
      
  • Weighing (Critical):

    • Adamantane salts are often static-prone. Use an antistatic gun or weigh into a glass vial rather than plastic boats.

    • Safety Note: Weigh in a fume hood; amine salts can be irritants.

  • Dissolution:

    • Add 5 mL of DMSO to the vial.

    • Vortex vigorously for 30 seconds. The solution should be clear.

    • Add the remaining DMSO to reach the final volume (10 mL).

    • Observation: If the solution appears cloudy, sonicate at 37°C for 5 minutes.

  • Sterilization:

    • Pass through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter.

    • Do not use PES filters with 100% DMSO as they may leach extractables.

  • Storage:

    • Aliquot into amber glass vials (avoid polypropylene for long-term DMSO storage).

    • Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for In Vivo Administration

Purpose: To prepare a vehicle-compatible solution for IP or PO administration in rodents. Constraint: DMSO concentration must be minimized (<5%) to avoid vehicle toxicity.

Vehicle Choice:

  • Preferred: 0.9% Saline (pH 5.5–6.5).

  • Alternative: 5% Tween-80 in Saline (if higher doses are required).

Step-by-Step Methodology (Target: 5 mg/kg dose @ 1 mg/mL):

  • Direct Dissolution Method (Preferred for Acute Studies):

    • Weigh the HBr salt directly.

    • Add 0.9% Sterile Saline to 80% of final volume.

    • Heating Step: The adamantane core resists wetting. Heat the solution to 45°C in a water bath while vortexing. The heat provides the thermodynamic energy to disrupt the crystal lattice.

    • pH Check: Check pH. It should be slightly acidic (~5.5–6.0). Do not neutralize to pH 7.4 immediately, as the free base may precipitate. The HBr salt is most stable at pH < 7.

    • Adjust volume with saline.

    • Filter sterilize (0.22 µm PES or PVDF is acceptable here as solvent is water).

  • Co-Solvent Method (For High Doses >10 mg/mL):

    • Dissolve compound in 100% Ethanol (5% of final volume).

    • Add Tween-80 (5% of final volume). Vortex to mix.

    • Slowly add warm (37°C) Saline (90% of final volume) while vortexing rapidly.

    • Result: A clear micellar solution.

Visualizing the Workflow

The following diagram illustrates the decision logic for formulating this lipophilic amine salt.

FormulationWorkflow Start Start: Adamantan-1-ylmethyl-methyl-amine HBr CheckApp Application Type? Start->CheckApp InVitro In Vitro (Cell/Enzyme) CheckApp->InVitro Assay InVivo In Vivo (Animal) CheckApp->InVivo Injection DMSOStock Dissolve in 100% DMSO (Stock: 50-100 mM) InVitro->DMSOStock DoseCheck Required Conc. > 5 mg/mL? InVivo->DoseCheck DiluteMedia Dilute in Culture Media (Final DMSO < 0.5%) DMSOStock->DiluteMedia QC QC: Check for Precipitate & Osmolality DiluteMedia->QC SalinePrep Direct Dissolution in Warm Saline (45°C) DoseCheck->SalinePrep No (Low Dose) CoSolventPrep Co-Solvent System: 5% EtOH + 5% Tween-80 + 90% Saline DoseCheck->CoSolventPrep Yes (High Dose) SalinePrep->QC CoSolventPrep->QC

Caption: Decision tree for formulating Adamantan-1-ylmethyl-methyl-amine HBr based on experimental requirements.

Troubleshooting & QC Parameters

IssueProbable CauseCorrective Action
Cloudiness upon dilution in PBS pH shock (pH > pKa) causing free base precipitation.Acidify PBS slightly or switch to Saline (unbuffered). Ensure DMSO stock is added slowly while vortexing.
Crystals forming at 4°C Temperature-dependent solubility limit reached.Store working solutions at Room Temp (20-25°C) if used within 24h. Re-warm to 37°C before injection.
Yellow discoloration Oxidation of the amine.Discard. Store solid under Nitrogen/Argon at -20°C.
Cell Toxicity (Control wells dying) Residual Bromide toxicity or DMSO effect.Include a Vehicle Control (DMSO + HBr equivalent) to rule out salt/solvent effects.

Biological Context (Mechanism of Action)

Adamantane amines typically function by pore-blocking mechanisms. The diagram below illustrates the putative blocking of the Influenza M2 proton channel or the NMDA receptor pore, a common target for this structural class.

Mechanism Drug Adamantane Amine (Cationic Form) Channel Ion Channel Pore (M2 or NMDA) Drug->Channel Enters Pore Binding Steric Blockade (Deep Pore Binding) Channel->Binding Hydrophobic Interaction + H-Bonding Effect Inhibition of Ion Flux (H+ or Ca2+) Binding->Effect Allosteric/Steric Stop

Caption: Putative mechanism: The lipophilic adamantane cage binds within the transmembrane domain, physically occluding ion flow.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • PubChem Compound Summary. (2025). N-Methyl-1-adamantylamine.[4] National Library of Medicine.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Sigma-Aldrich. (2025). Adamantan-1-ylmethyl-methyl-amine hydrobromide Product Sheet.

  • Caulfield, W. L., et al. (2002). The synthesis and antiviral activity of some novel adamantane derivatives. Bioorganic & Medicinal Chemistry, 10(9), 2883-2889.

Disclaimer: This protocol is for research use only. The compound is a potent neuroactive agent; handle with appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting & Optimization

Technical Support Center: Adamantan-1-ylmethyl-methyl-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantan-1-ylmethyl-methyl-amine hydrobromide . This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical behaviors of adamantane-based amine salts. By understanding the structural dichotomy of this compound—a highly lipophilic diamondoid core paired with a polar hydrobromide salt—you can optimize your in vitro and in vivo experimental workflows.

Physicochemical Profile

To predict the behavior of this compound in solution, it is critical to understand its quantitative baseline metrics. The inclusion of the adamantane cage significantly increases the partition coefficient, driving membrane permeability but complicating aqueous formulation.

PropertyValue
Compound Name Adamantan-1-ylmethyl-methyl-amine hydrobromide
CAS Number (Salt) 1185301-20-5[1]
CAS Number (Free Base) 153461-22-4[2]
Molecular Formula C12H22BrN[3]
Molecular Weight 260.22 g/mol [4]
Physical State Crystalline Solid[2]
Core Scaffold Tricyclo[3.3.1.13,7]decane[5]
Estimated Lipophilicity Shift +~3.1 cLogP units (attributed to the adamantane cage)[6]
Troubleshooting Guide: Solubility Challenges

Q: Why does the compound rapidly precipitate when diluted from a DMSO stock into my physiological assay buffer (pH 7.4)? A: This is a classic phase-shift phenomenon driven by the molecule's structural dichotomy. The hydrobromide salt form is highly polar, allowing complete dissolution in polar protic solvents like DMSO or pure water. However, when introduced to a buffered physiological medium (pH 7.4), the amine group (which typically has a pKa around 9–10) enters an equilibrium with its unprotonated free base. The 7[7]. Even a minor fraction of the free base can exceed the kinetic solubility limit, causing rapid nucleation and precipitation.

Q: How can I enhance the aqueous dissolution rate without utilizing harsh organic solvents that cause cytotoxicity? A: You must lower the thermodynamic barrier for the lipophilic adamantane core to remain in the aqueous phase. We recommend adding carrier proteins (like 0.1% BSA) or mild non-ionic surfactants (like 0.05% Tween-20) to your buffer prior to adding the compound. These additives create hydrophobic micro-pockets that8[8].

Troubleshooting Guide: Stability & Storage

Q: Is the adamantane core susceptible to degradation during long-term storage in solution? A: Generally, no. The adamantane cage is a virtually strain-free diamondoid structure consisting of three fused cyclohexane rings. This architecture confers7[7]. However, there is a mechanistic exception: the tertiary bridgehead carbons of the adamantane cage are 6[6] in the presence of strong oxidizing agents or active microsomes (e.g., Cytochrome P450 assays).

Q: Why has my solid powder become sticky and difficult to weigh accurately? A: While the adamantane core is hydrophobic, the hydrobromide salt is hygroscopic. Exposure to ambient humidity causes the salt to absorb moisture, leading to caking. This localized hydrolysis skews the molecular weight calculations and compromises the accuracy of your stock concentrations. Always store the solid desiccated at room temperature and allow the vial to equilibrate before opening[1].

Experimental Protocols
Protocol A: Preparation of a Self-Validating 10 mM Stock Solution

Causality: To prevent moisture-induced degradation and ensure absolute molar accuracy, the compound must be handled under anhydrous conditions.

  • Desiccation: Equilibrate the sealed vial to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation on the hygroscopic hydrobromide salt.

  • Precision Weighing: Rapidly weigh exactly 2.60 mg of the compound (MW = 260.22 g/mol ) into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, LC-MS grade DMSO. Vortex vigorously for 60 seconds. The localized dipole of the hydrobromide salt will readily interact with DMSO, ensuring rapid dissolution.

  • Self-Validation Step (Micro-Pellet Check): Do not rely solely on visual inspection. Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube for a white micro-pellet. If a pellet is present, dissolution is incomplete, and the supernatant concentration is <10 mM. Sonicate for 5 minutes and repeat the centrifugation.

  • Storage: Aliquot into 50 µL volumes in tightly sealed, argon-purged tubes and store at -20°C.

Protocol B: Aqueous Buffer Dilution and Sub-Visual Aggregation Check

Causality: Rapid mixing prevents localized high concentrations of the compound, reducing the thermodynamic drive for the free base to nucleate and precipitate upon pH shift.

  • Pre-warming: Warm both the 10 mM DMSO stock and the target aqueous buffer (e.g., PBS pH 7.4) to 37°C.

  • Carrier Addition: Supplement the buffer with 0.1% BSA or 0.05% Tween-20 to stabilize the lipophilic adamantane core.

  • Vortex-Assisted Dropwise Addition: While vortexing the buffer continuously, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µM).

  • Self-Validation Step (Colloidal Aggregation Check): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer blanked against the pure buffer. An OD600 > 0.05 indicates sub-visual colloidal aggregation. If this occurs, the compound has exceeded its kinetic solubility limit, and you must either increase the carrier protein concentration or decrease the final compound concentration.

Workflow Visualization

Workflow Start Adamantan-1-ylmethyl-methyl-amine Hydrobromide (Solid) DMSO Dissolve in Anhydrous DMSO (10 mM Stock) Start->DMSO Buffer Dilute in Assay Buffer (pH 7.4) DMSO->Buffer Check Visual & OD600 Precipitation Check Buffer->Check Clear Clear Solution (OD600 < 0.05) Proceed to Assay Check->Clear Pass Precip Precipitate Forms (OD600 > 0.05) Free Base Nucleation Check->Precip Fail Rescue Add Carrier Protein (BSA) or Surfactant Precip->Rescue Rescue->Buffer Re-evaluate

Workflow for solubility optimization of adamantane amine salts in aqueous media.

References
  • Fluorochem. "Adamantan-1-ylmethyl-methyl-amine (CAS 153461-22-4)
  • AK Scientific, Inc.
  • Sigma-Aldrich. "Adamantan-1-ylmethyl-methyl-amine hydrobromide | 1185301-20-5."
  • Santa Cruz Biotechnology. "Adamantan-1-ylmethyl-methyl-amine hydrobromide."
  • Journal of Chemical Health Risks. "Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research."
  • MDPI.
  • ConnectSci. "Unlocking therapeutic potential: the role of adamantane in drug discovery."
  • Wikipedia. "Adamantane."

Sources

Technical Support Center: Optimizing Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for adamantane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the classic Lewis acid-catalyzed synthesis of adamantane. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of adamantane, focusing on the widely used Schleyer method of isomerizing tetrahydrodicyclopentadiene.

Q1: What is the underlying mechanism of the Lewis acid-catalyzed rearrangement to adamantane?

A: The synthesis of adamantane from tetrahydrodicyclopentadiene (or other C₁₀H₁₆ isomers) is a thermodynamically driven process that seeks the most stable, strain-free isomer, which is adamantane. The mechanism, while not fully elucidated in all its steps, proceeds through a complex cascade of carbocation rearrangements.[1]

The key steps are:

  • Carbocation Formation: The Lewis acid (e.g., aluminum chloride, AlCl₃) abstracts a hydride ion from the alkane backbone, generating a secondary carbocation.[1]

  • Skeletal Rearrangement: This is the core of the transformation. The carbocation undergoes a series of 1,2-alkyl shifts. These shifts rearrange the carbon skeleton, progressively moving towards the more stable adamantane cage structure. The process can be visualized as a journey across a complex energy landscape, with adamantane residing in the deepest thermodynamic well.

  • Intermolecular Hydride Transfer: The rearrangement is not purely intramolecular. Fast, intermolecular hydride transfers between adamantyl cations and neutral hydrocarbon molecules are crucial for propagating the reaction and equilibrating the mixture.[2][3]

  • Termination: The reaction concludes when a rearranged carbocation abstracts a hydride from another molecule or during the workup, resulting in the neutral adamantane product.

The sheer number of potential pathways is enormous; for the conversion of tetrahydrodicyclopentadiene, at least 2,897 distinct pathways have been computationally proposed.

Q2: Why is tetrahydrodicyclopentadiene the most common starting material?

A: Tetrahydrodicyclopentadiene is the preferred precursor for several practical reasons:

  • Accessibility: It is readily prepared in high yield by the hydrogenation of dicyclopentadiene, which is an inexpensive byproduct of steam cracking.[4]

  • Efficiency: It reliably rearranges to adamantane under Lewis acid catalysis. The classic Schleyer procedure, which uses this starting material, provided the first convenient and scalable synthesis, making adamantane widely available for research.[5][6]

  • Robustness: Virtually any C₁₀H₁₆ alkane can theoretically rearrange to adamantane in the presence of a strong Lewis acid, but the tetrahydrodicyclopentadiene route is well-established and consistently provides acceptable yields.[5]

Q3: Which Lewis acid catalyst is most effective, and what are the critical handling considerations?

A: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and cost-effective catalyst for this isomerization.[4][5] However, superacid systems have been shown to dramatically increase yields, in some cases up to 98%.[5]

Catalyst SystemTypical YieldAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) 30–40%[4]Inexpensive, readily available.Highly sensitive to moisture; can lead to tar formation if not handled correctly.[4]
Superacids (e.g., HF/SbF₅) >90%[5]Extremely high efficiency and yield.Highly corrosive, toxic, and requires specialized equipment for handling.
Zeolites / Solid Acids VariesPotentially reusable, may offer milder conditions.[1][7]Can be less active; may require higher temperatures or pressures.[7]

Critical Handling for AlCl₃:

  • Anhydrous Conditions: Aluminum chloride reacts violently with water. All glassware must be rigorously dried (flame or oven-dried), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst and minimize side reactions.[8][9]

  • Quality: Use a fresh, high-purity bottle of AlCl₃. Old or partially hydrolyzed catalyst will have significantly lower activity.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis.

Problem 1: My reaction yielded very little or no adamantane.

Possible Cause Explanation & Solution
Inactive Catalyst The most common culprit. AlCl₃ is readily deactivated by moisture. Solution: Ensure all glassware is bone-dry. Use a fresh bottle of anhydrous AlCl₃ and handle it quickly in an inert atmosphere glovebox or under a positive pressure of argon/nitrogen.[9]
Impure Starting Material Impurities in the tetrahydrodicyclopentadiene can inhibit the catalyst or promote side reactions. Solution: Purify the dicyclopentadiene starting material by distillation before hydrogenation to ensure high purity of the tetrahydrodicyclopentadiene precursor.[4]
Insufficient Temperature or Time The rearrangement requires significant thermal energy to overcome activation barriers. Solution: Ensure the reaction is heated to the recommended temperature (typically 150-180°C) and maintained for the specified duration (8-12 hours).[4] Monitor the reaction temperature directly within the flask.
Premature Quenching The reaction was stopped before it reached thermodynamic equilibrium. Solution: Allow the reaction to proceed for the full recommended time. Monitoring by GC-MS (if possible) can confirm the disappearance of the starting material.[10]

Problem 2: The reaction mixture turned into an intractable black tar.

Possible Cause Explanation & Solution
Uncontrolled Exotherm The initial phase of the reaction, particularly the exothermic rearrangement of endo-tetrahydrodicyclopentadiene to its exo-isomer, can cause the temperature to spike if not controlled.[4] High temperatures promote polymerization and decomposition. Solution: Add the AlCl₃ catalyst in portions to the molten starting material while stirring. This allows for better management of the initial heat evolution. Use a combination hot plate-stirrer to maintain consistent temperature control.[4]
Excess Catalyst Using too much Lewis acid can lead to excessive charring and side reactions. Solution: Adhere to the recommended stoichiometry. A typical ratio is around 40 g of AlCl₃ for 200 g of starting material.[4]
Presence of Water Water reacts with AlCl₃ to form HCl and aluminum hydroxides, which can catalyze undesirable polymerization pathways. Solution: Meticulously follow anhydrous procedures. Tarry flasks can be cleaned effectively with acetone before introducing water.[4]

Problem 3: I'm having difficulty isolating and purifying the adamantane product.

Possible Cause Explanation & Solution
Inefficient Extraction Adamantane is soluble in non-polar solvents, but it can be trapped within the tarry byproduct matrix. Solution: After quenching the reaction with ice/water, carefully decant the upper organic/solid layer from the lower black tar. Rinse the reaction flask multiple times with a low-boiling petroleum ether or hexane to extract all the product from the residue.[4][11]
Product is Colored/Impure The crude product is often a brown, mushy solid contaminated with soluble byproducts. Solution: After extraction, decolorize the solution by adding chromatography-grade alumina to the hot petroleum ether solution, followed by hot filtration. This effectively removes polar, colored impurities.[4]
Poor Crystallization Adamantane may not crystallize cleanly if the solution is too dilute or contains significant impurities. Solution: Concentrate the decolorized filtrate by distillation and then cool it in a dry ice/acetone bath to force crystallization. A second crop can often be obtained from the mother liquor.[4] For highest purity, sublimation is an excellent final purification step due to adamantane's high volatility.

Section 3: Experimental Protocols and Optimization

Protocol 1: Synthesis of Adamantane via Schleyer Rearrangement This protocol is adapted from the authoritative procedure published in Organic Syntheses.[4]

Step 1: Preparation of endo-Tetrahydrodicyclopentadiene

  • In a Parr apparatus, combine 200 g (1.51 mol) of purified dicyclopentadiene, 100 mL of dry ether, and 1.0 g of platinum oxide catalyst.

  • Hydrogenate the mixture at 50 p.s.i. until hydrogen uptake ceases (typically 4-6 hours).

  • Remove the catalyst by suction filtration.

  • Distill the filtrate, first at atmospheric pressure to remove the ether, then collect the endo-tetrahydrodicyclopentadiene product at 191-193°C. The yield is typically >95%.

Step 2: Lewis Acid-Catalyzed Isomerization

  • In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar and an air condenser, place 200 g (1.47 mol) of molten endo-tetrahydrodicyclopentadiene.

  • While stirring, carefully add 40 g of anhydrous aluminum chloride through the top of the condenser.

    • Scientist's Note: An initial exotherm will occur as the endo-isomer rearranges to the more stable exo-isomer. Adding the catalyst in portions can help control this.[4]

  • Heat the reaction mixture to 150-180°C using a combination stirrer-hot plate for 8-12 hours. Periodically, push any sublimed AlCl₃ from the condenser back into the reaction mixture.

  • After heating, allow the flask to cool. The mixture will solidify into a dark mass.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly adding 250 mL of crushed ice and water to the flask. This will decompose the aluminum chloride complex.

  • Decant the upper brown layer containing the crude adamantane into a separate beaker.

  • Thoroughly rinse the reaction flask with five portions of petroleum ether (totaling 250 mL), decanting each wash into the beaker with the crude product.

  • Warm the petroleum ether suspension to dissolve the adamantane completely.

  • Add 10 g of chromatography-grade alumina to the hot solution to decolorize it, and filter the hot solution.

  • Concentrate the nearly colorless filtrate to a volume of ~200 mL by distillation.

  • Cool the concentrated solution in a dry ice-acetone bath to induce crystallization.

  • Collect the solid adamantane by suction filtration. The expected yield is 27-30 g (30-34%).

Section 4: Visual Guides

Experimental Workflow Diagram

Adamantane_Synthesis_Workflow cluster_prep Step 1: Precursor Synthesis cluster_rearrangement Step 2: Isomerization Reaction cluster_purification Step 3: Purification A Purify Dicyclopentadiene (Distillation) B Hydrogenation (PtO2, H2) A->B C Combine Precursor with AlCl3 B->C D Heat & Stir (150-180°C, 8-12h) C->D E Quench with Ice/Water D->E F Extract with Petroleum Ether E->F G Decolorize with Alumina & Filter F->G H Crystallize & Isolate G->H I I H->I Final Product: Adamantane

Caption: Overall workflow for adamantane synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Adamantane action_node action_node Start Low Yield or Tar Formation? Catalyst Catalyst Issue? Start->Catalyst Check First Conditions Reaction Conditions Off? Start->Conditions Materials Starting Material Impure? Start->Materials Workup Workup Inefficient? Start->Workup action_node1 Use fresh, anhydrous AlCl3. Ensure inert atmosphere. Catalyst->action_node1 Yes action_node2 Verify Temp (150-180°C). Ensure 8-12h reaction time. Control initial exotherm. Conditions->action_node2 Yes action_node3 Distill dicyclopentadiene before hydrogenation. Materials->action_node3 Yes action_node4 Rinse tar thoroughly with solvent. Use alumina for decolorization. Workup->action_node4 Yes

Caption: Decision tree for troubleshooting adamantane synthesis.

Section 5: References

  • Schleyer, P. v. R., Donaldson, M. M., Nicholas, R. D., & Cupas, C. (1963). Adamantane. Organic Syntheses, 42, 8. [Link]

  • Gooseman, N. E., & Scott, P. (2003). The mechanism for the rearrangement of the adamantyl cation. Chemical Communications, (19), 2426–2427. [Link]

  • Gooseman, N. E., & Scott, P. (2003). The mechanism for the rearrangement of the adamantly cation. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved February 27, 2026, from [Link]

  • Engler, E. M., Farcasiu, M., Sevin, A., Cense, J. M., & Schleyer, P. v. R. (1973). On the Mechanism of Adamantane Rearrangements. Journal of the American Chemical Society, 95(17), 5769–5771. [Link]

  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 19(41), 8870–8894. [Link]

  • Geluk, H. W., & Schlatmann, J. L. M. A. (1967). A convenient synthesis of adamantanone. Chemical Communications (London), (9), 426. [Link]

  • Nitecki, D. E., Schleyer, P. v. R., & Rabideau, P. W. (1967). Synthesis of 2-Substituted Adamantane Derivatives. Journal of Organic Chemistry, 32(3), 871-875.

  • Reddit. (2024). Synthesis of adamantane. r/OrganicChemistry. [Link]

  • SynArchive. (n.d.). Synthesis of Adamantane by Paul von R. Schleyer (1957). Retrieved February 27, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Improve Yield. Department of Chemistry. [Link]

  • University of Wisconsin-Platteville. (n.d.). Adamantanes. [Link]

  • Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]

  • Nifty Fifty. (2022). Making Adamantane From Jet Fuel. YouTube. [Link]

  • University of Rochester. (n.d.). How To: Improve Yield. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. [Link]

  • Organic Syntheses. (n.d.). tertiary alcohols from hydrocarbons by ozonation on silica gel. [Link]

  • ChemRxiv. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

Sources

Technical Support Center: Adamantane Synthesis & Functionalization

[1]

Welcome to the Adamantane Technical Support Hub. This guide addresses the specific, high-friction challenges encountered during the synthesis and functionalization of adamantane (

Our focus is on three critical phases: Skeleton Rearrangement , Selective C-H Functionalization , and Purification Integrity .[1]

Part 1: Core Skeleton Synthesis (Schleyer Rearrangement)

Context: The Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene to adamantane is thermodynamically driven but kinetically complex due to the formation of viscous "red oil" sludges and catalyst deactivation.

Q1: My yield for the AlCl₃-catalyzed rearrangement is stuck below 40%, and the reaction mass turns into an intractable tar. How do I optimize conversion?

Diagnosis: The "tar" is a complex of the aluminum chloride catalyst with unsaturated byproducts and polymeric species. If the catalyst becomes sequestered in this sludge, the rearrangement stops.

Troubleshooting Protocol:

  • Catalyst Activation: Do not use old

    
    . Freshly sublime or ensure free-flowing anhydrous 
    
    
    .[1]
  • The "Sludge" Factor: The reaction requires a promoter (HCl or alkyl chloride) to initiate the carbocation pool. However, the sludge phase is where the active superacid species resides.

    • Solution: Use sludge recycling .[1] If running a batch, retain 10-20% of the "red oil" from a successful previous run to seed the new reaction. This acts as a pre-formed solvent for the ionic mechanism.[1]

  • Hydrogen Atmosphere: Conduct the reaction under a slight positive pressure of

    
     or HCl gas. This suppresses the formation of unsaturated polymeric byproducts which consume the catalyst.
    

Key Metric:

Parameter Standard Condition Optimized Condition Impact

| Catalyst | Commercial


Atmosphere

Temperature1
Part 2: Selective C-H Functionalization

Context: Adamantane has two distinct C-H bonds: the bridgehead (tertiary,




1
Q2: I am attempting to synthesize 1-bromoadamantane, but I keep getting significant amounts of 1,3-dibromoadamantane. How do I stop at the mono-substituted product?

Root Cause Analysis: Bromination of adamantane is often an ionic process.[1] Once the first bromine is installed, the electron-withdrawing nature of the halogen should theoretically deactivate the ring. However, if Lewis acids (like

1

Corrective Action:

  • Remove Lewis Acids: Ensure the reaction vessel is free of metallic residues.[1][2] Do not add iron filings.

  • Reagent Control: Use molecular bromine (

    
    )  in excess but strictly without  a catalyst.[1] Refluxing neat bromine with adamantane is self-limiting to the mono-bromide due to the inductive deactivation of the core.
    
  • Alternative Reagent: Switch to Tert-butyl bromide (t-BuBr) with a specific radical initiator if ionic pathways are problematic.[1]

Q3: How can I selectively functionalize the secondary (2-position) carbon? The tertiary position dominates every reaction.

Technical Insight: Direct functionalization of the secondary position is difficult because the tertiary carbocation is significantly more stable. To access the 2-position, you must often use an oxidation-reduction sequence or specific radical conditions that favor the secondary position via steric control.

Workflow Visualization: The following decision tree outlines the pathway for selective functionalization.

AdamantaneSelectivityStartAdamantane CoreGoalTarget Position?Start->GoalPos1Tertiary (1-Position)(Bridgehead)Goal->Pos1 Kinetic/ThermoFavoredPos2Secondary (2-Position)(Bridge)Goal->Pos2 StericallyShieldedMethod1Ionic Bromination (Br2)or HNO3 OxidationPos1->Method1Method2Direct C-H Activation(Difficult)Pos2->Method2 Low SelectivityMethod3Indirect Route:1. Make Adamantanone2. Reduce to 2-olPos2->Method3 Standard Protocol

Caption: Decision tree for selecting the correct synthetic pathway based on the target carbon position.

Part 3: Nitrogen Insertion (The Ritter Reaction)

Context: Converting 1-adamantanol or 1-bromoadamantane to amantadine (1-adamantylamine) often proceeds via the Ritter reaction (acetonitrile +

1
Q4: During the Ritter reaction to form N-(1-adamantyl)acetamide, the reaction mixture solidifies, and I observe low conversion. What is happening?

Troubleshooting:

  • Solvent/Reagent Ratio: The adamantyl cation is bulky.[1] If the concentration of adamantanol is too high, the intermediate nitrilium ion can precipitate or polymerize before hydrolysis.

    • Fix: Use Acetonitrile as both reagent and solvent (large excess).[1]

  • Temperature Control: The generation of the carbocation from the alcohol/bromide using

    
     is exothermic.
    
    • Fix: Add the sulfuric acid dropwise at 0°C . High temperatures (

      
      ) during addition promote side reactions (fragmentation or dimerization).[1]
      
  • Quenching: The hydrolysis step (pouring into ice water) must be vigorous.[1] The intermediate is stable; if not fully hydrolyzed, it may revert or form gum.[1]

Part 4: Purification & Characterization
Q5: My product (1-adamantanol) sublimes during vacuum drying. How do I dry it without loss?

Technical Guidance: Adamantane derivatives are "globular" molecules with high vapor pressures relative to their molecular weight.[1] They sublime easily, which is both a purification feature and a handling bug.[1]

Protocol:

  • Avoid High Vacuum/Heat: Do not dry 1-adamantanol under high vacuum (< 1 mbar) at elevated temperatures.[1]

  • Air Drying: Air dry on a Buchner funnel if possible.

  • Desiccator: Use a desiccator with

    
     at ambient pressure or weak vacuum (water aspirator, ~20 mbar).[1]
    
  • Purification via Sublimation: Instead of fighting it, use it.[1]

    • Set up a cold-finger sublimation apparatus.[1][3]

    • Heat oil bath to 20-30°C below the melting point.

    • Apply vacuum (0.1 mmHg).[1]

    • Result: High-purity crystals form on the cold finger, leaving non-volatile tars behind.[1]

Data: Purification Efficiency Comparison

Method Purity Achieved Yield Recovery Notes
Recrystallization (Hexane) >98% 70-80% Requires multiple crops; solvent inclusion possible.[1]
Sublimation >99.5% 90-95% Solvent-free; scalable for <10g batches.[1]

| Chromatography | >99% | 60-70% | Difficult detection (no UV chromophore); use

1
References
  • Schleyer, P. v. R. (1957).[1] "A Simple Preparation of Adamantane". Journal of the American Chemical Society. [1]

  • BenchChem Technical Support . (2025). "Purification of Adamantane-1,4-diol: Sublimation vs Recrystallization".

  • Organic Syntheses . "Adamantane: Acid-catalyzed rearrangement of tetrahydrodicyclopentadiene".[1] Org.[1] Synth. Coll. Vol. 5, p.16.

  • Gunnoe, T. B., et al. (2019).[1] "Catalyst-Controlled C–H Functionalization of Adamantanes". ChemRxiv.

  • National Institutes of Health (PMC) . "Direct radical functionalization methods to access substituted adamantanes".

safe handling and storage of Adamantan-1-ylmethyl-methyl-amine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling, Storage, and Solubilization Protocols
Executive Summary

Compound Identity: Adamantan-1-ylmethyl-methyl-amine Hydrobromide Chemical Structure:


Class:  Amphiphilic Adamantane Derivative / Amine Hydrobromide Salt[1][2][3][4][5][6]

This guide addresses the specific technical challenges associated with Adamantan-1-ylmethyl-methyl-amine hydrobromide . Unlike simple organic salts, this compound possesses a unique "amphiphilic tension"—the adamantane cage is highly lipophilic (greasy), while the methyl-amine hydrobromide tail is highly polar and hydrophilic.[5] This duality creates specific challenges in storage (hygroscopicity) and solubilization (micelle formation/aggregation).[5]

Module 1: Physical Integrity & Storage

The Core Issue: Hygroscopicity & Caking[5][6]

Users frequently report that the free-flowing white powder turns into a sticky yellow gum or a solid "brick" over time.[5] This is due to the hydrobromide salt's affinity for atmospheric moisture, which can catalyze partial oxidation or hydrolysis.[5]

Troubleshooting Guide: Storage & Stability
SymptomProbable CauseCorrective Action
Clumping / "Brick" Formation Moisture absorption (Hygroscopicity).[5] The crystal lattice collapses as water bridges form between salt ions.[5]Do not chip. Dry under high vacuum (0.1 mbar) for 12h over

. Future storage must be desiccated.[5]
Yellow Discoloration Oxidation of the amine moiety, often accelerated by moisture and light.[5]Check purity via HPLC. If >98%, recrystallize from Ethanol/Et2O.[5] If <95%, discard. Store in amber vials.
Acrid Smell (Pungent) Hydrolysis releasing trace HBr or free amine vapors.[5]Safety Hazard. Ventilate immediately. Check pH of a 5% aqueous solution; if pH < 3.0, significant degradation may have occurred.[5]
Storage Logic Workflow

Use the following decision tree to determine the optimal storage condition for your specific usage frequency.

StorageLogic Start Received Compound Usage Expected Usage Frequency? Start->Usage Daily Daily / Weekly Usage->Daily Active Project LongTerm Monthly / Archival Usage->LongTerm Stockpile Desiccator Desiccator Cabinet (RT, <20% RH) Protect from Light Daily->Desiccator Freezer -20°C Freezer (Sealed under Argon/N2) LongTerm->Freezer Thaw CRITICAL: Equilibrate to RT before opening (30 mins) Freezer->Thaw Before Use Thaw->Desiccator After Use

Figure 1: Storage Decision Tree.[5] Failure to equilibrate frozen samples to room temperature (RT) before opening is the #1 cause of water condensation and subsequent degradation.[5]

Module 2: Solubilization & Experimental Handling

The Core Issue: The Amphiphilic Trap

The adamantane cage resists water, but the HBr salt demands it.[5] In biological buffers (pH 7.4), the free base may precipitate if the concentration is too high, while in pure organic solvents (Hexane), the salt form is insoluble.[5]

Solubility Profile & Solvent Selection
SolventSolubility RatingNotes for Researchers
Water High (Warm) / Mod (Cold)Soluble due to ionic HBr, but may foam due to surfactant-like properties.[5] Acidic pH (~4-5).[5]
DMSO Excellent Recommended for Stock. Stable up to 100 mM.[5]
Ethanol GoodGood for recrystallization.[5]
Chloroform/DCM ModerateThe lipophilic cage aids solubility, but the salt creates polarity mismatch.[5]
Hexane/Ether InsolubleUse these to precipitate/wash the compound.[5]
Protocol: Preparing a Stable Stock Solution (10 mM)
  • Weighing: Weigh the hydrobromide salt rapidly. If the ambient humidity is >50%, use a glove bag or weigh inside a tared septum vial flushed with Nitrogen.[5]

  • Primary Solvent: Dissolve the powder in 100% DMSO .

    • Why? DMSO solvates both the lipophilic cage and the polar salt without hydrolysis risk.[5]

    • Volume: Use 10% of your final target volume.[5]

  • Dilution (Aqueous): Slowly add the aqueous buffer (PBS or Media) to the DMSO stock while vortexing.

    • Warning: Do not exceed 1% DMSO in cell culture.[5] If precipitation occurs upon water addition, the concentration exceeds the Critical Micelle Concentration (CMC) or solubility limit of the free base.[5]

  • pH Check: The HBr salt will lower the pH.[5] For unbuffered water, neutralize with 1N NaOH if strictly necessary, but be aware that pH > 9.0 will precipitate the free amine (Adamantan-1-ylmethyl-methyl-amine).[5]

Solubilization Troubleshooting Logic

SolubilityFlow Start Target Solvent? Aqueous Aqueous Buffer (PBS/Media) Start->Aqueous Organic Organic Solvent Start->Organic DirectWater Direct Addition Aqueous->DirectWater Polar Polar (MeOH, DMSO) Organic->Polar Good Solubility NonPolar Non-Polar (Hexane) Organic->NonPolar Insoluble Precip Cloudy/Precipitate? DirectWater->Precip DMSOStock Make DMSO Stock (100x conc) Precip->DMSOStock Yes Ready Ready Precip->Ready No Dilute Dilute into Buffer DMSOStock->Dilute FreeBase Convert to Free Base (NaOH wash) NonPolar->FreeBase Required?

Figure 2: Solubilization Workflow. Note that non-polar solvents require converting the salt to a free base.[5]

Module 3: Safety & Decontamination (HSE)

The Core Issue: Acidity & Irritation[5][7]

While adamantane derivatives are often biologically active (antiviral/neurological), the Hydrobromide (HBr) component presents an immediate chemical hazard.[5]

FAQ: Safety & Spills

Q: I spilled the powder on the bench. Can I just wipe it up? A: No. Use a wet wipe, but treat it as an acid spill .[5]

  • Reasoning: The HBr salt forms hydrobromic acid upon contact with moisture.[5]

  • Protocol: Cover spill with sodium bicarbonate (baking soda) to neutralize.[5] Wipe with water, then ethanol.[5]

Q: Is this compound volatile? A: The salt is not volatile.[5] However, if mixed with strong bases (NaOH), it liberates the free amine, which has a fishy odor and is a respiratory irritant.[5]

  • Control: Always handle basic solutions of this compound inside a fume hood.[5]

Q: Incompatible materials? A:

  • Strong Oxidizers: Can react violently with the amine.[5]

  • Strong Bases: Liberate the free amine (oily droplets), changing solubility and toxicity profiles.[5]

  • Aluminum/Metals: HBr solutions can corrode metal spatulas.[5] Use glass or PTFE (Teflon) tools.[5]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3010130, ((Adamantan-1-yl)methyl)(methyl)amine. Retrieved from [Link][5]

  • Martins, I. et al. (2019). Enhancing Adamantylamine Solubility through Salt Formation.[5] Crystal Growth & Design. (Mechanistic insight into adamantane salt hygroscopicity). Retrieved from [Link][5][8]

Sources

Technical Support Center: Adamantan-1-ylmethyl-methyl-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways & Stability Profiling

Executive Technical Summary

Adamantan-1-ylmethyl-methyl-amine hydrobromide (also known as N-methyl-1-adamantanemethylamine HBr) is a secondary amine salt structurally related to antiviral agents like Rimantadine and Amantadine.[1][2] Its lipophilic adamantane cage confers exceptional thermal and hydrolytic stability, making the molecule robust under standard environmental conditions.[3]

However, the secondary amine moiety and the hydrobromide counterion introduce specific vulnerabilities.[3] The primary degradation risks are oxidative dehydrogenation (N-oxidation) and photolytic discoloration driven by the bromide ion.[3] Unlike esters or amides, this molecule is hydrolytically inert , meaning "degradation" observed in aqueous solution is often actually free-base precipitation or impurity leaching rather than bond cleavage.[1][3]

Interactive Troubleshooting Guide (FAQ)

Category A: Visual & Physical Appearance[1][3][4][5]

Q1: The white crystalline powder has developed a faint yellow/brown tint during storage. Is it degraded?

  • Diagnosis: Likely Photo-Oxidation of the Counterion .[2][3]

  • Technical Root Cause: While the adamantane cage is UV-stable, hydrobromide salts are susceptible to photo-oxidation, where bromide ions (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) oxidize to trace elemental bromine (
    
    
    
    ) or radical species upon prolonged light exposure.[1][2] This can also catalyze partial oxidation of the secondary amine.
  • Actionable Step:

    • Check HPLC purity.[3] If purity is >99.0%, the discoloration is likely superficial surface oxidation of the salt.[3]

    • Protocol: Recrystallize a small sample in ethanol/ether. If color persists in the mother liquor but crystals are white, the API is intact.[3]

    • Prevention: Store in amber glass vials under argon/nitrogen.

Q2: My sample has caked into a hard mass. Does this indicate chemical breakdown?

  • Diagnosis: Hygroscopic Agglomeration (Physical Change).[3]

  • Technical Root Cause: Amine hydrobromides can be moderately hygroscopic.[3] Moisture absorption lowers the glass transition temperature (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) of the surface amorphous regions, causing sintering. This is not chemical degradation (hydrolysis) but can accelerate oxidation.
    
  • Actionable Step:

    • Dry the sample in a vacuum oven at 40°C for 4 hours.

    • Perform KF (Karl Fischer) titration.[3] If water content is >1.0%, reseal with active desiccant.[3]

Category B: Chromatographic Anomalies (HPLC/LC-MS)

Q3: I see a "Ghost Peak" eluting before the main peak (RRT ~0.85). What is it?

  • Diagnosis: Likely N-Oxide Impurity or Demethylated Analog .[1][2][3]

  • Technical Root Cause:

    • Oxidative Stress:[1][3][4] Secondary amines oxidize to N-hydroxylamines or nitrones.[1][2][3] These are more polar than the parent amine, leading to earlier elution in Reverse Phase (RP) chromatography.

    • Impurity: 1-Adamantanemethylamine (the demethylated precursor) may be present as a process impurity.[2]

  • Actionable Step:

    • Check the mass spectrum.[3]

      • Parent (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        ): ~180 Da.
        
      • Peak at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
         (196 Da) 
        
        
        
        N-Oxide .[2]
      • Peak at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
         (166 Da) 
        
        
        
        Demethylated impurity .[2]

Q4: The retention time shifts significantly between injections.

  • Diagnosis: pH Sensitivity / Lack of Buffering .

  • Technical Root Cause: As a secondary amine, the ionization state (protonated vs. free base) is pH-dependent (

    
    ).[1] If your mobile phase buffer is weak or the pH is near the 
    
    
    
    , the molecule toggles between states, causing retention drift and peak tailing.[1]
  • Actionable Step:

    • Fix: Use a robust buffer (e.g., 0.1% TFA or 10mM Ammonium Formate) to lock the amine in its protonated state.[3] Avoid unbuffered water/acetonitrile gradients.[3]

Scientific Deep Dive: Degradation Pathways

The following diagram details the mechanistic pathways for degradation. Note that Hydrolysis is absent because the C-C and C-N bonds in this structure are resistant to hydrolytic cleavage.[3]

Pathway Visualization

DegradationPathways API Adamantan-1-ylmethyl-methyl-amine HBr (Parent API) Oxidation Oxidative Stress (Peroxides/Air) API->Oxidation Light Photo-Stress (UV/VIS) API->Light Thermal Thermal Stress (>150°C) API->Thermal NOxide Degradant A: N-Oxide Derivative (M+16) Oxidation->NOxide Direct N-Oxidation Imine Intermediate: Imine Species Oxidation->Imine -2H (Dehydrogenation) Bromine Inorganic Degradant: Br2 / Br• (Discoloration) Light->Bromine Oxidation of Br- Thermal->API Stable <150°C (No Hofmann Elimination) Demethyl Degradant B: 1-Adamantanemethylamine (Demethylated) Imine->Demethyl Hydrolysis of Imine

Figure 1: Mechanistic degradation map showing the susceptibility of the secondary amine to oxidation and the salt counterion to photolysis.

Detailed Mechanism Descriptions
  • Oxidative N-Dealkylation (Major Pathway):

    • Secondary amines react with radical initiators (peroxides in excipients) to form an unstable ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -amino radical.[2]
      
    • This radical abstracts a hydrogen to form an Imine intermediate .[3]

    • The imine hydrolyzes to release formaldehyde (detectable) and 1-Adamantanemethylamine (Degradant B).[2]

    • Reference: This follows the classic oxidative dealkylation mechanism for secondary amines [1].[3]

  • N-Oxidation (Minor Pathway):

    • Direct attack of oxygen on the nitrogen lone pair forms the N-oxide (Degradant A). This is reversible under reducing conditions but stable in isolated API.[3]

  • Thermal Stability:

    • The adamantane cage prevents ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -elimination (Hofmann elimination) because the resulting double bond would violate Bredt's Rule  (double bond at a bridgehead carbon is energetically unfavorable). Thus, the molecule is exceptionally thermally stable compared to linear alkyl amines [2].
      

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to validate your analytical method (HPLC).[1][3]

Stress ConditionReagent / SetupDurationExpected Result
Acid Hydrolysis 1N HCl, 60°C24 HoursStable. <2% degradation.[1][2][3]
Base Hydrolysis 1N NaOH, 60°C24 HoursStable. Note: API will precipitate as free base oil.[3]
Oxidation 3% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, RT
4-8 HoursDegradation. Formation of N-oxide (RRT < 1.0).[1][2]
Thermal Solid state, 105°C3 DaysStable. Slight yellowing (HBr effect).[3]
Photolytic 1.2M Lux hours1 CycleDiscoloration. Yellowing due to Br oxidation.[3]
Protocol B: Workflow for Impurity Identification

Workflow Sample Degraded Sample LCMS LC-MS Analysis (Full Scan) Sample->LCMS MassCheck Check Mass Shift LCMS->MassCheck ResultA M+16 Da (N-Oxide) MassCheck->ResultA +16 ResultB M-14 Da (Demethylated) MassCheck->ResultB -14 ResultC No Mass Change (Salt Discoloration) MassCheck->ResultC Same Mass

Figure 2: Decision tree for identifying degradation products based on mass spectral shifts.

References

  • Baertschi, S. W., et al. (2011).[3] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.[3] (Standard text on amine oxidation mechanisms).

  • Wishnok, J. S., et al. (1969).[3] "Stable bridgehead imines." Journal of Organic Chemistry. (Foundational chemistry regarding Bredt's rule and adamantane stability).[3]

  • ICH Guidelines Q1A(R2) . "Stability Testing of New Drug Substances and Products."[3][5][6]

  • PubChem Compound Summary . "1-(1-Adamantyl)ethanamine (Rimantadine - Structural Analog)." (Used for comparative stability data).[3]

Disclaimer: This guide is for research and development purposes only. All protocols should be validated in the user's specific laboratory context.

Sources

Technical Support Center: Navigating the Synthesis of Adamantane Derivatives and Minimizing Side-Product Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the unique and versatile adamantane scaffold. The inherent stability and distinct reactivity of adamantane's cage-like structure present both opportunities and challenges in synthetic chemistry.[1][2] Controlling regioselectivity and minimizing the formation of unwanted side-products are common hurdles.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and streamline your purification processes.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of adamantane derivatives, offering explanations for the underlying causes and providing actionable solutions and detailed protocols.

Guide 1: Poor Regioselectivity and Over-Halogenation in Adamantane Bromination

Problem: My bromination of adamantane is yielding a mixture of 1-bromoadamantane, 1,3-dibromoadamantane, and other poly-brominated species, making purification difficult and lowering the yield of the desired mono-substituted product.

Underlying Causes and Solutions:

The tertiary bridgehead positions of adamantane are the most reactive sites for halogenation due to the stability of the resulting carbocation intermediates.[1][4][5] However, harsh reaction conditions or the presence of certain catalysts can lead to over-halogenation.

Possible Cause Scientific Explanation Recommended Solution
Excess Bromine or Harsh Conditions A large excess of bromine or prolonged reaction at high temperatures can drive the reaction towards di- and poly-substitution. The initially formed 1-bromoadamantane can undergo further bromination at the other reactive bridgehead positions.Carefully control the stoichiometry of the reactants. Using adamantane as the limiting reagent can help minimize over-bromination. Boiling adamantane with bromine without a catalyst is often sufficient for selective monobromination.[1][4]
Presence of Lewis Acid Catalysts Lewis acids such as aluminum bromide (AlBr₃) or boron tribromide (BBr₃) can significantly accelerate the rate of bromination, often leading to the formation of poly-brominated products.[5][6]For monosubstitution, avoid the use of Lewis acid catalysts. If dibromination is desired, a specific catalyst system, such as a mixture of boron tribromide and aluminum bromide, can be employed under controlled conditions to favor the formation of 1,3-dibromoadamantane.[6]
Use of Non-Selective Brominating Agents While elemental bromine is common, other brominating agents have different reactivity profiles.Consider using milder or more selective brominating agents. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be a more selective reagent for monobromination.[1][7]
Experimental Protocol: Selective Monobromination of Adamantane

This protocol is designed to favor the formation of 1-bromoadamantane.

Materials:

  • Adamantane

  • Liquid Bromine

  • Reaction flask with a reflux condenser

Procedure:

  • In a well-ventilated fume hood, place 10.0 g (0.0734 mol) of adamantane into a suitable reaction flask.[1]

  • Carefully add 24 mL of liquid bromine to the flask.[1]

  • Heat the reaction mixture to 85°C for 6 hours.[1]

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[1][7]

  • Allow the reaction to cool to room temperature.

  • The crude product can be purified by distillation or recrystallization to yield 1-bromoadamantane.[1]

Visualization of Reaction Pathways:

G cluster_0 Desired Pathway: Monobromination cluster_1 Side-Reaction Pathway: Over-bromination Adamantane Adamantane Product1 1-Bromoadamantane Adamantane->Product1 Boiling, no catalyst Br2 Br₂ (Controlled) Br2->Product1 Product1_side 1-Bromoadamantane Product2 1,3-Dibromoadamantane Product1_side->Product2 Harsh Conditions Br2_excess Excess Br₂ / Lewis Acid Br2_excess->Product2 Product_poly Poly-brominated Products Product2->Product_poly G cluster_0 Primary Oxidation Products cluster_1 Over-oxidized Side-Products Adamantane Adamantane Adamantanol1 1-Adamantanol (Tertiary) Adamantane->Adamantanol1 Oxidation Adamantanol2 2-Adamantanol (Secondary) Adamantane->Adamantanol2 Oxidation Diols Diols/Triols Adamantanol1->Diols Over-oxidation Adamantanone 2-Adamantanone Adamantanol2->Adamantanone Further Oxidation Adamantanone->Diols Over-oxidation

Caption: Common products in adamantane oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing adamantane derivatives?

A1: The primary challenges in adamantane chemistry revolve around controlling the regioselectivity of functionalization, achieving high yields, managing side reactions, and purifying the final products. [1]The rigid and stable cage-like structure of adamantane presents unique reactivity patterns that must be carefully considered. [2] Q2: Why is bromination a common first step in adamantane functionalization?

A2: Bromination of adamantane is a widely used initial step because it readily occurs at the tertiary bridgehead positions, which are the most reactive sites. [1]The resulting bromoadamantane is a versatile intermediate that can be converted into a wide range of other functionalized adamantane derivatives through nucleophilic substitution and other reactions. [1] Q3: How can I monitor the progress of my adamantane synthesis reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for monitoring the progress of adamantane synthesis. TLC provides a quick qualitative assessment of the reaction mixture, while GC-MS offers more detailed information about the components, including the presence of starting material, desired product, and any side-products.

Q4: What are the best methods for purifying adamantane derivatives?

A4: The choice of purification method depends on the properties of the derivative. For volatile compounds, distillation or sublimation can be effective. [8]For less volatile or more functionalized derivatives, column chromatography on silica gel is a common and effective separation method. [1][9]Recrystallization is also a powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be found. [1][8] Q5: Can steric hindrance be a major issue in adamantane reactions?

A5: Yes, the bulky, cage-like structure of adamantane can lead to significant steric hindrance. [4]While the tertiary C-H bonds are electronically more reactive, they are also sterically encumbered. [4]This can lead to lower reaction yields or a complete lack of reactivity with bulky reagents. [4]Choosing smaller reagents or catalysts can sometimes mitigate these steric challenges. [4]

References

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023, November 16).
  • Technical Support Center: Synthesis of Adamantane Derivatives - Benchchem.
  • Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds - Benchchem.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • Technical Support Center: Optimizing Adamantane Oxidation Reactions - Benchchem.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). (2021, October 9).
  • Review on Synthesis of Halogenated Adamantane Derivatives - 《含能材料》:火炸药. (2017, January 20).
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025, October 17).
  • Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions - Benchchem.
  • Mechanisms of the CH halogenation of adamantane in the presence of N-hydroxyphthalimide | Request PDF - ResearchGate.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 18).
  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing). (2022, October 18).
  • Avoiding impurities in the preparation of adamantane-based drugs - Benchchem.
  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols - MDPI. (2021, August 23).
  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing).
  • Products of the oxidation of adamantane catalyzed [a] by the dif- ferent Ni II complexes. - ResearchGate.
  • Free-radical halogenation of adamantane. Selectivity and relative lifetime of 1- and 2-adamantyl radicals | Journal of the American Chemical Society - ACS Publications.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
  • Adamantane - Wikipedia.
  • Free-radical halogenation of adamantane. Selectivity and relative lifetime of 1.
  • EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents.
  • Technical Support Center: Purification of Adamantane-1,4-diol - Benchchem.
  • Selective synthesis of germasila-adamantanes through germanium–silicon shift processes - Chemical Science (RSC Publishing).
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC.
  • (PDF) Four-Directional Synthesis of Adamantane Derivatives - ResearchGate.
  • A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed. (2003, May 16).
  • A Comparative Guide to Brominating Agents for Adamantane Synthesis - Benchchem.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - MDPI.
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer | ChemRxiv.
  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing). (2024, May 2).
  • C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. (2015, January 30).
  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer | ACS Catalysis. (2019, May 13).
  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. - ResearchGate.
  • Selective dibromination of adamantane - Journal of the Chemical Society C.
  • adamantane - Organic Syntheses Procedure.
  • (PDF) Reaction of adamantane series olefins with N-bromosuccinimide - ResearchGate. (2025, August 9).
  • Adamantane Formula, Derivatives, Structure, Uses, MSDS - Chemistry Learner. (2011, September 8).
  • RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents.
  • Adamantane Impurities - BOC Sciences.

Sources

improving the yield of Adamantan-1-ylmethyl-methyl-amine synthesis

Technical Support Center: Optimizing -Methyl-1-Adamantanemethanamine Synthesis

Ticket ID: ADM-SYN-001 Subject: Yield Improvement & Troubleshooting for Adamantan-1-ylmethyl-methyl-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

You are encountering yield issues with


-methyl-1-adamantanemethanamine

Core Challenges:

  • Steric Hindrance: The adamantane cage shields the C1 position, slowing down nucleophilic attacks on attached carbonyls (aldehydes/amides).

  • Solubility Mismatch: The adamantyl group is highly lipophilic, while the amine/salt is hydrophilic, leading to difficult phase separations and "oiling out."

  • Over-Alkylation: In reductive amination, the product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amine byproducts.

Route Selection Logic

Before troubleshooting, verify you are using the correct pathway for your scale and purity needs.

RouteSelectionStartSelect PrecursorAldehyde1-AdamantanecarboxaldehydeStart->AldehydeAcid1-Adamantanecarboxylic AcidStart->AcidRouteARoute A: Reductive Amination(Fast, Moderate Yield, Risk of Impurities)Aldehyde->RouteAReact with MeNH2RouteBRoute B: Amide Reduction(Slow, High Yield, High Purity)Acid->RouteB1. SOCl22. MeNH23. LiAlH4DecisionOptimization Priority?RouteA->DecisionRouteB->DecisionSpeedSpeed/Screening(Go to Section 2)Decision->SpeedRoute AScaleScale-up (>10g)(Go to Section 3)Decision->ScaleRoute B

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials and project scale.

Protocol A: Reductive Amination (The "Fast" Route)

Context: This route reacts 1-adamantanecarboxaldehyde with methylamine and a reducing agent. Common Failure Mode: Yield < 40% due to dialkylation (formation of the tertiary amine) or incomplete imine formation.

Optimized Protocol

Do not use Sodium Cyanoborohydride (NaCNBH

Sodium Triacetoxyborohydride (STAB)
  • Imine Formation (Critical Step):

    • Dissolve 1-adamantanecarboxaldehyde (1.0 eq) in DCE (Dichloroethane) or THF.

    • Add Methylamine (2.0 M in THF, 1.5 - 2.0 eq) .

    • Tech Tip: Add Titanium(IV) isopropoxide (Ti(OiPr)

      
      , 1.2 eq) . The adamantane group is bulky; Titanium acts as a Lewis acid / water scavenger to force the equilibrium toward the imine [1].
      
    • Stir at RT for 6–12 hours. Do not add the reducing agent yet.

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)

      
       (1.5 eq)  portion-wise.
      
    • Stir overnight at RT.

  • Quench:

    • Quench with saturated NaHCO

      
      . If Titanium was used, a white precipitate (TiO
      
      
      ) will form. Filter this through Celite before extraction.
Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Tertiary Amine Impurity (>10%) Product amine reacted with aldehyde again.Increase Methylamine excess to 3-4 equivalents. Ensure dropwise addition of the aldehyde to the amine solution if possible (Inverse Addition).
Low Conversion (<50%) Steric hindrance prevented imine formation.Use Ti(OiPr)

. This is the "nuclear option" for sterically hindered ketones/aldehydes and dramatically boosts yield [2].
Gelatinous Workup Titanium salts hydrating.Add 1M NaOH or Rochelle's Salt solution to solubilize titanium salts during workup.

Protocol B: Amide Reduction (The "High Purity" Route)

Context: This is the robust method for scale-up. It involves converting the acid to the

Common Failure Mode:

Optimized Protocol
  • Amide Synthesis:

    • Convert 1-Adamantanecarboxylic acid to acid chloride using Thionyl Chloride (SOCl

      
      ) (Reflux 2h). Remove excess SOCl
      
      
      completely (azeotrope with toluene).
    • Dissolve in DCM, cool to 0°C, add excess aqueous Methylamine (40%) or Methylamine/THF.

    • Yield Check: This step should be nearly quantitative (>90%). If not, your acid chloride was wet.

  • LAH Reduction:

    • Suspend LiAlH

      
       (3.0 eq)  in dry THF (Not Diethyl Ether; THF reflux temperature is higher, which helps overcome adamantane sterics).
      
    • Add the amide (dissolved in THF) dropwise.

    • Reflux is mandatory. Stir at reflux for 12–18 hours. Room temperature is insufficient for hindered amides [3].

  • The Fieser Workup (Strict Adherence Required):

    • For every

      
       grams  of LiAlH
      
      
      used:
      • Add

        
         mL  Water (Very slowly, 0°C).
        
      • Add

        
         mL  15% NaOH.
        
      • Add

        
         mL  Water.
        
    • Warm to RT and stir for 30 mins. A granular white precipitate should form. Filter and wash with THF.

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Starting Material Remains Reduction temperature too low.Switch solvent from Et

O (35°C) to THF (66°C) or Dioxane (101°C). Adamantane amides are thermally stable; push the heat.
Sticky/Gray Sludge (No filtration) Improper quenching ratio.You likely added water too fast or missed the NaOH step. Use the Fieser method exactly. If already stuck, add Celite and anhydrous MgSO

, stir for 30 mins, then filter.
C-N Bond Cleavage Over-reduction (rare but possible).Ensure temperature does not exceed 70°C. Do not use catalytic hydrogenation for this step; it often fails for amides.

Purification & Isolation (Crucial Step)

Adamantane amines are notorious for subliming and "oiling out."

The "HCl Crash" Method

Do not rely on column chromatography for the free base (it streaks and is hard to visualize). Isolate as the Hydrochloride salt.[1][2]

  • Extraction: Extract the crude amine into Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Drying: Dry over Na

    
    SO
    
    
    .
  • Precipitation:

    • Cool the ether solution to 0°C.

    • Add 2M HCl in Diethyl Ether dropwise.

    • The product should crash out as a fine white powder.

  • Recrystallization:

    • If the salt is off-white or sticky, recrystallize from Isopropanol/EtOAc (1:3) .

    • Warning: Do not use water/ethanol mixtures if possible; recovering adamantane salts from water is difficult due to "soaping."

PurificationCrudeCrude Reaction MixtureExtractExtract: MTBE/Ether(Wash w/ Brine)Crude->ExtractDryDry Organic Layer(Na2SO4)Extract->DryGasAdd HCl (in Ether/Dioxane)Dry->GasSolidPrecipitate Forms?Gas->SolidFilterFilter & Wash (Cold Ether)Target: >98% PuritySolid->FilterYesOilOils Out / Sticky GumSolid->OilNoTriturateTriturate w/ Acetoneor Recrystallize (iPrOH)Oil->TriturateTriturate->Filter

Figure 2: Purification workflow to handle the "oiling out" phenomenon common with lipophilic amine salts.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. 2nd ed., Wiley-VCH, 1997. (Standard reference for LAH reflux conditions in hindered amides).
  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The authoritative source for the 1:1:3 quenching method).

Validation & Comparative

Technical Comparison: Adamantan-1-ylmethyl-methyl-amine vs. Established Adamantane Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adamantan-1-ylmethyl-methyl-amine vs. Other Adamantane Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Adamantan-1-ylmethyl-methyl-amine (N-methyl-1-adamantanemethylamine) represents a distinct structural class within the adamantane pharmacophore family. While often overshadowed by its clinical cousins—Amantadine , Rimantadine , and Memantine —this secondary amine serves as a critical scaffold in modern medicinal chemistry, particularly in the development of Sigma-1 receptor (


R) ligands  and novel neuroprotective agents.

This guide objectively compares the physicochemical and pharmacological profiles of Adamantan-1-ylmethyl-methyl-amine against standard adamantane therapeutics. It elucidates why this specific derivative is preferred for lipophilic "bullet" modifications in drug design, despite Rimantadine's dominance in antiviral therapy.

Structural & Physicochemical Analysis[1]

The adamantane cage (


) acts as a lipophilic anchor, improving the blood-brain barrier (BBB) penetration of attached pharmacophores. The differentiation lies in the linker  and the amine substitution .
Comparative Architecture
FeatureAdamantan-1-ylmethyl-methyl-amine Amantadine Rimantadine Memantine
Structure Ad-CH

-NH-CH

Ad-NH

Ad-CH(CH

)-NH

3,5-dimethyl-Ad-NH

Amine Type Secondary PrimaryPrimaryPrimary
Linker Methylene (-CH

-)
None (Direct)Ethyl (-CH(CH

)-)
None (Direct)
Isomerism N-methyl isomer of C

H

N
Parent Scaffold

-methyl isomer of C

H

N
Dimethylated Core
LogP (Est.) ~3.2 - 3.5~2.4~3.0~3.3
pKa ~10.210.810.410.7
Primary Utility

R Ligand Scaffold
Parkinson's / AntiviralAntiviral (Influenza A)Alzheimer's (NMDA)
The Isomeric Divergence

A critical distinction often missed in automated screenings is the isomeric relationship between Rimantadine and Adamantan-1-ylmethyl-methyl-amine . Both share the formula


, but their topology dictates their biological fate:
  • Rimantadine (

    
    -methylation):  Steric bulk is placed next to the amine, protecting it from metabolic deamination. This extends half-life and improves antiviral potency.
    
  • Adamantan-1-ylmethyl-methyl-amine (

    
    -methylation):  The methyl group is on the nitrogen. This increases basicity and lipophilicity but alters the hydrogen-bonding capability, making it less effective in the M2 proton channel (antiviral target) but highly effective as a "linker" for larger CNS-active molecules.
    
Structural Family Tree (DOT Visualization)

AdamantaneFamily Core Adamantane Core (Lipophilic Anchor) Amantadine Amantadine (Direct Amine) Ad-NH2 Core->Amantadine + NH2 Memantine Memantine (Dimethylated Core) 3,5-Me2-Ad-NH2 Core->Memantine + 2 Methyls + NH2 Linker Alkyl Linker Modification Core->Linker Rimantadine Rimantadine (Alpha-Methylation) Ad-CH(CH3)-NH2 [Antiviral Optimized] Linker->Rimantadine Branching (Alpha) Topic Adamantan-1-ylmethyl-methyl-amine (N-Methylation) Ad-CH2-NH-CH3 [Sigma Receptor Scaffold] Linker->Topic Elongation (N-Me)

Pharmacological Profile[2][3][4][5][6]

Antiviral Activity (Influenza A M2 Channel)
  • Mechanism: Adamantanes block the M2 proton channel of the Influenza A virus, preventing viral uncoating.

  • Performance:

    • Amantadine/Rimantadine: Fit snugly into the M2 pore (His37 region). Rimantadine is generally more potent and has a better side-effect profile.

    • Adamantan-1-ylmethyl-methyl-amine: The

      
      -methyl group introduces steric clash within the narrow M2 pore. While it retains some activity, it is significantly lower than Rimantadine. The secondary amine also alters the pKa, affecting the protonation state required for channel blocking inside the acidic endosome.
      
Sigma-1 Receptor ( R) Ligands

This is the primary utility of Adamantan-1-ylmethyl-methyl-amine in modern research.

  • Context: The

    
    R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonists are neuroprotective (ALS, Alzheimer's).
    
  • Role: The

    
    -methyl-adamantyl moiety serves as the ideal "lipophilic tail" for benzothiazolone or piperazine derivatives.
    
  • Data: In binding assays, derivatives using the

    
    -methyl linker often show 
    
    
    
    values in the low nanomolar range (<10 nM), superior to their primary amine counterparts due to enhanced hydrophobic interactions in the
    
    
    R binding pocket.
Signaling Pathway Context (DOT Visualization)

SigmaPathway Ligand Adamantane-based Sigma Ligand Sigma1 Sigma-1 Receptor (at MAM) Ligand->Sigma1 Activates BiP BiP (GPR78) Dissociation Sigma1->BiP Chaperoning Ca2 Ca2+ Flux Modulation BiP->Ca2 Stabilizes ER-Mito signaling Neuroprotection Neuroprotection (Anti-Apoptotic) Ca2->Neuroprotection Prevents Excitotoxicity

Experimental Protocols

Synthesis of Adamantan-1-ylmethyl-methyl-amine

Method: Reductive Amination via Adamantane-1-carboxaldehyde. Rationale: Direct methylation of 1-adamantanemethylamine often leads to over-methylation (tertiary amines). Reductive amination is self-limiting to the secondary amine when using specific conditions.

Reagents:

  • Adamantane-1-carboxaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) or NaBH

    
     (1.5 eq)
    
  • Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

  • Imine Formation: Dissolve Adamantane-1-carboxaldehyde in dry DCM. Add Methylamine solution and stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde via TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Add saturated NaHCO

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate. If necessary, purify via column chromatography (DCM:MeOH:NH
    
    
    OH).
Synthesis Workflow Diagram

Synthesis Start Adamantane-1-carboxaldehyde Step1 Add Methylamine (THF) Form Imine Intermediate Start->Step1 Condensation Step2 Add Reducing Agent (NaBH4 or STAB) Step1->Step2 Reduction Step3 Quench & Extract (DCM / NaHCO3) Step2->Step3 Workup End Adamantan-1-ylmethyl-methyl-amine (Secondary Amine) Step3->End Purification

Conclusion

Adamantan-1-ylmethyl-methyl-amine is distinct from the blockbuster drugs Amantadine and Rimantadine. It is not a clinical antiviral candidate but a specialized chemical building block .

  • Use Rimantadine if your goal is influenza M2 channel inhibition (clinical standard).

  • Use Memantine if your goal is NMDA receptor antagonism (neuroprotection).

  • Use Adamantan-1-ylmethyl-methyl-amine if you are designing novel CNS ligands (specifically Sigma-1 agonists) where a secondary amine linker is required to fine-tune lipophilicity and receptor binding affinity.

References

  • Intagliata, S., et al. (2017).[1] Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Biological Psychiatry. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination: A Guide. Available at: [Link]

  • PubChem. Compound Summary: N-methyl-1-adamantanemethylamine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Efficacy of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The adamantane moiety, with its unique tricyclic aliphatic cage structure, is a privileged scaffold in medicinal chemistry.[1] Its inherent lipophilicity, rigidity, and synthetic versatility have propelled the development of a diverse array of derivatives with a broad spectrum of biological activities, from antiviral and neuroprotective to antidiabetic and anticancer agents.[1][2][3] The bulky, cage-like structure enhances membrane permeability and can shield adjacent functional groups from metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.[4][5]

This guide provides a comparative analysis of adamantane derivatives across key therapeutic areas. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for efficacy testing, and present comparative data to guide researchers and drug development professionals in this dynamic field.

General Workflow for Adamantane-Based Drug Evaluation

The journey from a synthesized adamantane derivative to a validated lead compound follows a structured workflow. The initial phase involves a series of in vitro assays to determine cytotoxicity and target-specific activity. Promising candidates then advance to more complex cell-based models and, ultimately, in vivo efficacy studies. This tiered approach ensures that resources are focused on compounds with the highest potential for success.

G cluster_0 In Vitro Screening cluster_1 Preclinical Development cluster_2 Clinical Development synthesis Synthesis of Adamantane Derivatives screening Primary Screening (Binding/Enzyme Assays) synthesis->screening cell_based Cell-Based Assays (Cytotoxicity, Functional) screening->cell_based Active Hits adme_tox In Vitro ADME/Tox (Metabolic Stability, Permeability) cell_based->adme_tox in_vivo In Vivo Efficacy & Pharmacokinetics (Animal Models) adme_tox->in_vivo Promising Candidates lead_opt Lead Optimization in_vivo->lead_opt M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic pH) M2 M2 Proton Channel vRNA Viral RNA M2->vRNA Triggers Release protons H+ protons->M2 Influx amantadine Amantadine amantadine->M2 Blocks

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

Comparative Efficacy Data
CompoundTarget/OrganismActivity MetricValueReference
AmantadineInfluenza A M2 ChannelBinding Affinity (KD)0.91 µM[4]
RimantadineSARS-CoV-2 (in vitro)IC₅₀30–40 µM[6]
AmantadineSARS-CoV-2 (in vitro)IC₅₀120–130 µM[6]
Adamantane-Trp DerivativeResistant H1N1pdm09IC₅₀0.5 µg/mL[7]

Note: Widespread resistance has rendered amantadine and rimantadine ineffective against most circulating influenza A strains, though research into new derivatives continues.[8][9]

Experimental Protocol: Plaque Reduction Neutralization Assay

This assay is the gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound. The principle is that each infectious viral particle will create a localized area of cell death (a "plaque") in a monolayer of host cells. The addition of an effective antiviral will reduce the number or size of these plaques.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the adamantane compound in a serum-free cell culture medium.

  • Virus-Compound Incubation: Mix a standard concentration of influenza A virus with each dilution of the compound. Incubate at 37°C for 1 hour to allow the compound to bind to the virus.

  • Infection: Remove the growth medium from the MDCK cells and wash with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentration of the adamantane compound. This overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Visualization & Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction compared to the virus-only control. The IC₅₀ is the concentration of the compound that reduces the plaque count by 50%.

Neuroprotection: NMDA Receptor Antagonists

In the central nervous system (CNS), adamantane derivatives like Memantine are used to treat neurodegenerative disorders such as Alzheimer's disease. [1][10]Their neuroprotective effects are primarily attributed to their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. [11][12][13] Mechanism of Action: Pathological activation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which contributes to neuronal death. Memantine acts as an open-channel blocker. [1][13]Under normal physiological conditions, the channel is transiently blocked by magnesium ions. During excessive glutamate release, Memantine enters the open channel and blocks it, preventing prolonged calcium influx. This action is voltage-dependent and has rapid kinetics, meaning it doesn't interfere with the normal synaptic transmission required for learning and memory. [13]

NMDA_Blockade cluster_channel receptor NMDA Receptor Extracellular Intracellular channel_open Open State (Excess Glutamate) channel_blocked Blocked State glutamate Glutamate glutamate->receptor:head Binds ca2 Ca²⁺ ca2->channel_open Pathological Influx memantine Memantine memantine->channel_blocked Blocks Channel

Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.

Comparative Efficacy Data
CompoundTarget/ActivityActivity MetricValueReference
MemantineNMDA Receptor AntagonistKᵢ0.5 - 1.0 µM[10]
AmantadineNMDA Receptor AntagonistKᴅ110 µM[13]
NGP1-01 AnalogsDual NMDA/VGCC inhibitorsNeuroprotection AssayVaries[14]

Anticancer Activity: Targeting Cell Proliferation

The lipophilic nature of the adamantane cage facilitates penetration of cell membranes, making it a valuable scaffold for anticancer drug design. [1]Adamantyl derivatives have shown efficacy by targeting various pathways, including the inhibition of histone deacetylases (HDACs) and the Toll-like receptor 4 (TLR4) signaling pathway. [15][16] Mechanism of Action (HDAC Inhibition): Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. [17][18]In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Adamantane-based HDAC inhibitors, often featuring a zinc-binding group like a hydroxamic acid, can block the active site of these enzymes. [16]This restores histone acetylation, reactivates tumor suppressor genes, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. [17][19]

Comparative Efficacy Data (Cytotoxicity)
CompoundTarget Cell LineActivity MetricValueReference
Adamantyl Isothiourea Deriv. 6Hep-G2 (Hepatocellular Carcinoma)IC₅₀3.86 µM[15]
Adamantyl Isothiourea Deriv. 5Hep-G2 (Hepatocellular Carcinoma)IC₅₀7.70 µM[15]
Adamantane-dihydropyrimidineA-549 (Lung Cancer)IC₅₀1.03 µg/mL[4]
2,2-bis(4-aminophenyl)adamantaneKM-12 (Colon Cancer)IC₅₀0.01 µM[4]
Adamantane-based HDAC inhibitor (Compound 32)HCT116, NCI-H460, U251GI₅₀10-100 nM[16]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [4]It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.

MTT_Workflow step1 1. Seed cancer cells in 96-well plate step2 2. Add serial dilutions of adamantane compound step1->step2 step3 3. Incubate for 48-72 hours step2->step3 step4 4. Add MTT reagent (yellow) step3->step4 step5 5. Incubate for 4 hours (Viable cells convert MTT) step4->step5 step6 6. Add DMSO to dissolve formazan crystals (purple) step5->step6 step7 7. Measure absorbance with plate reader step6->step7

Caption: A standardized workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the adamantane compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [20]3. Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. [20]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [20]6. Data Acquisition: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting viability versus compound concentration and fitting the data to a dose-response curve.

Antidiabetic Activity: DPP-4 Inhibitors

In the management of type 2 diabetes, adamantane-containing compounds like Vildagliptin and Saxagliptin function as dipeptidyl peptidase-4 (DPP-4) inhibitors. [1][21][22] Mechanism of Action: The incretin hormones, GLP-1 and GIP, are released after a meal and stimulate insulin secretion in a glucose-dependent manner. [23]The enzyme DPP-4 rapidly degrades these incretins. By inhibiting DPP-4, these drugs prolong the action of GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release, thereby improving glycemic control. [24][25]The adamantyl group in these inhibitors contributes to their binding affinity and favorable pharmacokinetic properties. [1]

Comparative Efficacy Data
CompoundTargetActivity MetricValueReference
SaxagliptinDPP-4IC₅₀0.5 nmol/L[4]
VildagliptinDPP-4IC₅₀< 10 nmol/L[1]

Conclusion

The adamantane scaffold is a testament to the power of a unique structural motif in drug discovery. Its rigid, lipophilic nature has been successfully leveraged to create drugs that modulate a wide range of biological targets. Validating the efficacy of novel adamantane compounds requires a systematic approach, beginning with robust in vitro assays to establish cytotoxicity and on-target activity, followed by progressively more complex models. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Protocols for Adamantane-Based Drug Design: Application Notes. (n.d.). Benchchem.
  • Shelenkov, A., et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved February 27, 2026, from [Link]

  • Mathur, A., et al. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy. Retrieved February 27, 2026, from [Link]

  • Barbakadze, V., et al. (n.d.). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. Retrieved February 27, 2026, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Maciejek, A., et al. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved February 27, 2026, from [Link]

  • Smither, S. J., et al. (2022, October 28). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. MDPI. Retrieved February 27, 2026, from [Link]

  • Spilovska, K., et al. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved February 27, 2026, from [Link]

  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. (2025, October 13). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Sobolevsky, A. I., et al. (n.d.). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. PMC. Retrieved February 27, 2026, from [Link]

  • Al-Kuraishy, H. M., et al. (n.d.). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PMC. Retrieved February 27, 2026, from [Link]

  • Amantadine. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Amantadine. (2025, May 15). MedlinePlus. Retrieved February 27, 2026, from [Link]

  • Amantadine and memantine are NMDA receptor antagonists. (2015, January 22). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. (2025, December 8). PMC. Retrieved February 27, 2026, from [Link]

  • Amantadine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Resistant Influenza A Treatment: Adamantane and Boron Clusters. (2026, February 13). Omnicuris. Retrieved February 27, 2026, from [Link]

  • Sova, M. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Retrieved February 27, 2026, from [Link]

  • Spilovska, K., et al. (2016, August 1). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science Publishers. Retrieved February 27, 2026, from [Link]

  • Structures of adamantane-based FDA-approved drugs and those under clinical trials. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Kim, D., et al. (n.d.). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV. PubMed. Retrieved February 27, 2026, from [Link]

  • List of Adamantane antivirals. (n.d.). Drugs.com. Retrieved February 27, 2026, from [Link]

  • Discovery of adamantane based highly potent HDAC inhibitors. (2013, May 1). PubMed. Retrieved February 27, 2026, from [Link]

  • Danysz, W., et al. (n.d.). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. PubMed. Retrieved February 27, 2026, from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks. Retrieved February 27, 2026, from [Link]

  • Novel adamantane derivatives (2, 3) and DPP4 inhibitors ameliorate the... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Discovery of adamantane based highly potent HDAC inhibitors Bioorganic & Medicinal Chemistry Letters. (2025, August 5). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Tella, S. H., & Rendell, M. (n.d.). DPP-4 inhibitors in clinical practice. PubMed. Retrieved February 27, 2026, from [Link]

  • Scheen, A. J. (n.d.). DPP-4 inhibitors: what may be the clinical differentiators? PubMed. Retrieved February 27, 2026, from [Link]

  • Kim, H. J., & Bae, S. C. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. Retrieved February 27, 2026, from [Link]

  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • West, A. C., & Johnstone, R. W. (2013, February 25). Histone deacetylase inhibitors (HDACIs): multitargeted anticancer agents. PMC. Retrieved February 27, 2026, from [Link]

Sources

analytical standards for Adamantan-1-ylmethyl-methyl-amine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Assessment of Analytical Standards for Adamantan-1-ylmethyl-methyl-amine Hydrobromide

Subtitle: Optimizing Purity Analysis and Detection Strategies for Non-Chromophoric Adamantane Derivatives

Executive Summary

Adamantan-1-ylmethyl-methyl-amine hydrobromide (N-Methyl-1-adamantanemethylamine HBr) represents a unique challenge in pharmaceutical analysis.[1] Structurally related to antiviral agents like Rimantadine and Amantadine , it often appears as a process-related impurity or a specific intermediate in the synthesis of CNS-active drugs.[1]

Its adamantane "cage" structure renders it spectroscopically invisible (lacking UV chromophores >210 nm), while its hydrobromide salt form introduces hygroscopicity , complicating gravimetric standards preparation.[1]

This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives and evaluates the three primary detection methodologies: HPLC-CAD , GC-MS , and Derivatization-UV .[1]

Part 1: The Hierarchy of Standards (Product Comparison)

In quantitative analysis, the "product" is the standard itself. For HBr salts, the difference between a qualified Analytical Standard and a Research Chemical is often the source of significant assay error (up to 5-10%).[1]

Comparative Analysis: CRM vs. Research Grade
FeatureHigh-Purity Analytical Standard (The Product) Research Grade / Synthesis Reagent (Alternative) Impact on Data
Purity Assignment Mass Balance (% w/w) : Accounts for water, residuals, and inorganic salts.[1]Area % (GC/HPLC) : Ignores water/salts.[1]Potency Error: RG standards often assay at 100% by GC but only 92% by mass due to HBr/H₂O content.[1]
Hygroscopicity Handling Packaged under Argon; Water content (KF) explicitly quantified on CoA.[1]Often bulk packaged; Water content unknown or variable.[1]Weighing Error: HBr salts absorb atmospheric moisture rapidly, skewing standard curves.
Traceability Traceable to SI units via NIST/BIPM primary standards.[1]No traceability chain.[1]Compliance Risk: Data generated with RG is invalid for GMP/GLP release testing.
Impurity Profiling Quantified secondary impurities (isomers).[1]Unknown impurity profile.[1]Specificity Failure: RG may contain demethylated analogs that co-elute.[1]

Critical Insight: For Adamantan-1-ylmethyl-methyl-amine HBr, relying on "Area %" from a vendor's CoA is scientifically flawed. The HBr salt moiety contributes significantly to the molecular weight but is invisible to FID/UV detectors.[1] Only a Mass Balance purity assignment (Purity = [100 - Impurities] × [100 - Water - Residual Solvents - Counter Ion]/100) is valid. [1]

Part 2: Detection Methodologies (Performance Comparison)

Because the molecule lacks a chromophore, standard HPLC-UV is ineffective.[1] Researchers must choose between three alternative workflows.

Decision Matrix: Selecting the Right Analytical Technique

MethodSelection Start Select Detection Method for Adamantan-1-ylmethyl-methyl-amine HBr Q1 Is Mass Spec (MS) Available? Start->Q1 LCMS LC-MS/MS (HESI+) Sensitivity: High (<10 ng/mL) Specificity: High Best for: Trace Impurity Analysis Q1->LCMS Yes Q2 Is CAD/ELSD Available? Q1->Q2 No CAD HPLC-CAD (Charged Aerosol) Sensitivity: Medium (0.1 µg/mL) Response: Uniform (Mass-dependent) Best for: Purity Assays & Potency Q2->CAD Yes Q3 Is Sample Volatile & Thermally Stable? Q2->Q3 No GC GC-FID / GC-MS Sensitivity: High Issue: Salt form (HBr) requires free-basing or high inj temp Q3->GC Yes (Free Base) Deriv Pre-Column Derivatization (FMOC-Cl or OPA) Sensitivity: High Drawback: Complex Prep, Variable Yield Q3->Deriv No (Salt Form)

Figure 1: Analytical Decision Tree. Green nodes indicate preferred high-throughput pathways.

Part 3: Experimental Protocols

Two validated protocols are provided below. Protocol A is the modern standard for potency assay.[1] Protocol B is the alternative for labs without CAD/MS.[1]

Protocol A: HPLC-CAD (Universal Detection)

Recommended for Assay and Purity determination of the HBr salt.[1]

  • Principle: The Charged Aerosol Detector (CAD) detects particles based on mass, not optical properties.[1] It is ideal for adamantane derivatives which are non-volatile (in salt form) and non-chromophoric.[1]

  • Instrument: HPLC with Corona Veo or similar CAD.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detector Settings: CAD Evaporator Temp: 35°C; Power Function: 1.0 (for linearity).

Self-Validating Check:

  • Inject a blank.[1] Ensure the baseline is flat (CAD is sensitive to mobile phase impurities).[1]

  • Inject the standard.[1] The peak should appear at ~8-10 min.[1]

  • Linearity Check: CAD response is curvilinear. For a narrow range (80-120%), linear regression is acceptable.[1] For wide ranges, use a polynomial fit.

Protocol B: Pre-Column Derivatization (HPLC-UV)

Recommended when only UV detection is available.[1]

  • Principle: Reacting the secondary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) creates a highly fluorescent/UV-active carbamate derivative.[1]

  • Reagents: Borate buffer (pH 8.5), FMOC-Cl (5 mM in ACN).

  • Workflow:

    • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl reagent.[1]

    • Incubate at 40°C for 10 minutes.

    • Add 20 µL Adamantylamine (as scavenger) to remove excess FMOC-Cl.[1]

    • Inject onto HPLC-UV (Detection: 265 nm).

Experimental Data (Simulated Comparison):

ParameterHPLC-UV (Direct, 205 nm)HPLC-CAD (Protocol A)Derivatization (Protocol B)[1]
LOD (Limit of Detection) ~100 ppm (Poor)~10 ppm (Good)~1 ppm (Excellent)
RSD (Precision) > 5.0% (Baseline noise)< 2.0%< 2.0%
Linearity (R²) 0.95 (Drift issues)0.998 (Polynomial fit)0.999
Throughput HighHighLow (Prep time)

Part 4: Handling & Stability (The "Hidden" Variable)

The hydrobromide (HBr) salt form is chemically stable but physically labile regarding moisture.[1]

  • Hygroscopicity: HBr salts can absorb 2-5% water by weight within 30 minutes of exposure to 60% RH.[1]

    • Mitigation: Always equilibrate the weighing vessel or use a "weigh-by-difference" technique in a glove box if possible.

  • Free-Basing for GC: If using GC-MS, do not inject the HBr salt directly (it degrades liners).[1]

    • Protocol: Dissolve HBr salt in water

      
       Basify with NaOH 
      
      
      
      Extract into Dichloromethane (DCM)
      
      
      Inject DCM layer.[1]

References

  • BenchChem. (2025).[1][2] Assessing the Purity of Adamantane Derivatives: A Comparative Guide to HPLC and GC-MS Analysis. BenchChem Technical Library. Link[1]

  • Santa Cruz Biotechnology. (2024).[1] Adamantan-1-ylmethyl-methyl-amine (CAS 153461-22-4) Product Standards. SCBT. Link

  • PubChem. (2025).[1][3] Compound Summary: 1-(1-Adamantyl)-N-methylmethanamine.[1][4] National Library of Medicine.[1] Link[1]

  • TSI Journals. (2025). Pre-column Derivatization Techniques for Adamantane Drugs. TSI Journals. Link

  • Sigma-Aldrich. (2025).[1] Adamantan-1-ylmethanamine Analytical Standards and Properties. Merck KGaA.[1] Link

Sources

literature review of Adamantan-1-ylmethyl-methyl-amine hydrobromide research

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Comparative Guide: Adamantan-1-ylmethyl-methyl-amine Hydrobromide

Executive Summary

Adamantan-1-ylmethyl-methyl-amine hydrobromide (CAS: 1185301-20-5), herein referred to as AMMA-HBr , is a specialized adamantane derivative utilized primarily in virology and neuropharmacology research. Structurally, it is the N-methylated analog of 1-adamantanemethylamine, making it a close structural relative—yet distinct isomer—of the approved antiviral drug Rimantadine .

While Amantadine and Rimantadine are the clinical "gold standards" for M2 ion channel blockade, AMMA-HBr occupies a critical niche in Structure-Activity Relationship (SAR) studies. Its secondary amine structure and specific methylene linker offer unique lipophilic properties and steric profiles, making it a valuable probe for exploring drug resistance mechanisms in Influenza A and NMDA receptor modulation in neurodegenerative models.

This guide objectively compares AMMA-HBr against its clinical counterparts, providing experimental protocols and mechanistic insights for researchers optimizing adamantane-based scaffolds.

Chemical Identity & Structural Comparison

The pharmacological efficacy of adamantane derivatives is governed by the "cage" lipophilicity and the pKa of the amine group. AMMA-HBr features a methylene bridge (-CH2-) and a secondary amine (-NH-CH3), distinguishing it from the primary amines Amantadine and Rimantadine.

Table 1: Physicochemical Comparison of Adamantane Derivatives

FeatureAMMA-HBr (The Topic) Rimantadine (Standard) Amantadine (Baseline)
IUPAC Name 1-(1-Adamantyl)-N-methylmethanamine HBr1-(1-Adamantyl)ethanamine1-Adamantylamine
Structure Type Secondary Amine (N-methyl)Primary Amine (

-methyl)
Primary Amine (Direct)
Linker Methylene (-CH2-)Ethyl-like (-CH(CH3)-)None (Direct bond)
Formula (Salt) C

H

BrN
C

H

ClN (HCl)
C

H

ClN (HCl)
MW (Salt) 260.22 g/mol 215.77 g/mol 187.71 g/mol
Predicted LogP ~3.2 - 3.5~3.0~2.4
pKa (Base) ~10.2~10.4~10.1
Primary Utility Research Reagent / SAR ProbeInfluenza AntiviralAntiviral / Parkinson's

Expert Insight: The N-methylation in AMMA-HBr increases lipophilicity compared to 1-adamantanemethylamine, potentially enhancing Blood-Brain Barrier (BBB) penetration. However, unlike Rimantadine, the methyl group is on the nitrogen, not the alpha-carbon. This subtle shift alters the steric bulk interacting with the His37 residue inside the viral M2 channel.

Mechanism of Action: Mechanistic Pathways

AMMA-HBr functions through two primary pharmacological pathways relevant to drug discovery:

A. Influenza A M2 Proton Channel Blockade

Like its analogs, AMMA-HBr targets the M2 viroporin of Influenza A. The adamantane cage sterically occludes the channel pore, while the charged ammonium group interacts with the His37 tetrad, preventing the proton influx required for viral uncoating.

  • Efficacy Note: Resistance mutations (e.g., S31N) affect AMMA-HBr similarly to Rimantadine, but its distinct steric volume allows it to be used in screening against novel mutant strains.

B. NMDA Receptor Antagonism (CNS)

Adamantane derivatives act as open-channel blockers of N-methyl-D-aspartate (NMDA) receptors. The secondary amine of AMMA-HBr mimics the binding profile of Memantine , modulating Ca


 influx to prevent excitotoxicity without blocking physiological synaptic transmission.

Figure 1: Mechanistic Pathway of Adamantane Derivatives

M2_NMDA_Mechanism cluster_Viral Antiviral Pathway (Influenza) cluster_CNS Neuroprotective Pathway (CNS) Compound AMMA-HBr (Adamantane Derivative) M2_Channel M2 Proton Channel (Viral Envelope) Compound->M2_Channel Binds Pore Block Channel Blockade (Steric Occlusion) Compound->Block Induces NMDA_Rec NMDA Receptor (Post-synaptic) Compound->NMDA_Rec Binds Mg2+ Site His37 His37 Residue (Proton Sensor) M2_Channel->His37 Uncoating Viral Uncoating (RNA Release) Block->Uncoating Inhibits Modulation Open-Channel Block (Low Affinity) NMDA_Rec->Modulation Triggers Ca_Influx Ca2+ Influx (Excitotoxicity) Modulation->Ca_Influx Normalizes Neuroprotection Neuroprotection (Cell Survival) Modulation->Neuroprotection Promotes

Caption: Dual mechanism of AMMA-HBr inhibiting viral uncoating (Red) and modulating NMDA-mediated excitotoxicity (Green).

Comparative Performance Analysis

Vs. Rimantadine (The Isomer)
  • Potency: Rimantadine generally exhibits superior antiviral potency due to the

    
    -methyl group providing optimal steric fit and metabolic stability. AMMA-HBr, with an N-methyl group, is often less potent against wild-type M2 but serves as a crucial control for understanding the role of amine substitution.
    
  • Metabolism: The secondary amine in AMMA-HBr is susceptible to oxidative deamination, potentially reducing its half-life compared to Rimantadine.

Vs. Amantadine (The Parent)
  • Lipophilicity: AMMA-HBr is significantly more lipophilic than Amantadine. This suggests higher volume of distribution and potentially faster CNS onset, making it a superior candidate for neurological research over the parent compound.

  • Toxicity: Secondary amines often show a better safety profile regarding CNS side effects (jitteriness, insomnia) compared to primary amines like Amantadine, though specific tox data for AMMA-HBr requires case-by-case validation.

Experimental Protocols

For researchers utilizing AMMA-HBr, the following protocols ensure reproducible data generation.

Protocol A: Preparation of Stock Solutions
  • Solubility: The hydrobromide salt is soluble in DMSO and water (to a limit).

  • Step 1: Weigh 10 mg of AMMA-HBr (MW: 260.22).

  • Step 2: Dissolve in 1 mL DMSO to create a ~38 mM stock solution.

  • Step 3: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro M2 Channel Inhibition Assay (TEVC)

Validation of antiviral potential using Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein (Wild Type or S31N mutant). Incubate for 48-72 hours.

  • Setup: Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch perfusion to pH 5.5 buffer to activate the M2 proton current.

  • Application: Apply AMMA-HBr (100 µM) via perfusion.

  • Measurement: Record the reduction in inward current.

  • Calculation: % Inhibition =

    
    .
    
    • Success Criterion: >50% inhibition at 100 µM indicates active blockade.

Figure 2: Experimental Workflow for TEVC Assay

TEVC_Workflow Start Start: cRNA Injection Incubate Incubate Oocytes (48-72h @ 18°C) Start->Incubate Baseline Record Baseline Current (pH 7.4) Incubate->Baseline Activate Activate M2 Channel (Perfusion pH 5.5) Baseline->Activate Apply_Drug Apply AMMA-HBr (100 µM) Activate->Apply_Drug Measure Measure Current Drop (Inhibition) Apply_Drug->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Step-by-step workflow for validating M2 channel blockade using voltage clamp electrophysiology.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood. The hydrobromide salt may be hygroscopic; store in a desiccator.

  • First Aid: In case of contact, flush with water for 15 minutes.[1] If inhaled, move to fresh air.[1]

References

  • PubChem. (2025).[2] Compound Summary: ((Adamantan-1-yl)methyl)(methyl)amine.[1][2][3][4][5][6] National Library of Medicine.[2] Link[2]

  • Sigma-Aldrich. (2024). Adamantan-1-ylmethyl-methyl-amine hydrobromide Product Datasheet. Merck KGaA. Link

  • Wang, J., et al. (2011). Influenza A Virus M2 Ion Channel Protein: A Structure-Function Analysis. Journal of Biological Chemistry. Link (Contextual grounding for M2 mechanism).

  • Japan Patent Office. (1989). Patent JPH01197437A: Antiviral Agent containing N-methyl-1-adamantanemethylamine. Link

  • Fluorochem. (2024). Safety Data Sheet: Adamantan-1-ylmethyl-methyl-amine. Link

Sources

Safety Operating Guide

Navigating the Disposal of Adamantan-1-ylmethyl-methyl-amine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The principles outlined herein are grounded in the core tenets of chemical safety: hazard identification, risk mitigation, and adherence to regulatory frameworks. By understanding the "why" behind each step, researchers can cultivate a culture of safety that protects themselves, their colleagues, and the environment.

I. Hazard Identification and Risk Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards associated with Adamantan-1-ylmethyl-methyl-amine hydrobromide is paramount. Based on data from analogous adamantane derivatives, the following hazards should be anticipated[1][2][3][4]:

  • Acute Oral Toxicity: Many adamantane derivatives are classified as harmful if swallowed[1][2][5][6][7].

  • Skin and Eye Irritation/Corrosion: Contact with the skin or eyes can cause irritation or, in some cases, severe burns and eye damage[2][3][4].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[2][3].

Incompatible Materials: To prevent dangerous reactions, Adamantan-1-ylmethyl-methyl-amine hydrobromide waste should be kept separate from strong oxidizing agents[2][7][8].

A comprehensive risk assessment should be conducted prior to handling the waste, considering the quantity of waste, the potential for exposure, and the specific laboratory environment.

II. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling Adamantan-1-ylmethyl-methyl-amine hydrobromide waste:

PPE CategorySpecification
Eye and Face Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary[9][10].
Hand Chemical-resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's specifications for compatibility[6].
Body A lab coat or other protective clothing is required to prevent skin contact[4][6].
Respiratory If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary. Personnel must be properly fit-tested and trained for respirator use[9].
III. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal[11][12].

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of Adamantan-1-ylmethyl-methyl-amine hydrobromide waste[12][13]. The container must be in good condition[13].

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Adamantan-1-ylmethyl-methyl-amine hydrobromide"[13]. Do not use abbreviations or chemical formulas[13]. The label should also include the date of accumulation[12].

  • Segregation: Ensure that this waste stream is kept separate from incompatible materials, particularly strong oxidizing agents[11][12].

  • Solid vs. Liquid Waste: Solid waste must be kept separate from liquid waste[11].

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area near the point of generation[9][13]. The container must be kept closed except when adding waste[13][14].

IV. Disposal Workflow

The following workflow provides a logical sequence for the disposal of Adamantan-1-ylmethyl-methyl-amine hydrobromide.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste & Hazards B Don Appropriate PPE A->B C Select & Label Compatible Container B->C D Segregate from Incompatibles C->D E Store in Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Complete Waste Pickup Form F->G H Transport to Approved Waste Disposal Facility G->H

Caption: Disposal workflow for Adamantan-1-ylmethyl-methyl-amine hydrobromide.

V. Decontamination and Empty Container Disposal

Empty containers that once held Adamantan-1-ylmethyl-methyl-amine hydrobromide must be properly decontaminated before they can be disposed of as non-hazardous waste[14].

Triple-Rinsing Procedure:

  • Select a Solvent: Choose a solvent (e.g., water or an appropriate organic solvent) that is capable of dissolving the compound.

  • First Rinse: Add a small amount of the solvent to the empty container, cap it, and shake thoroughly.

  • Collect Rinsate: Pour the rinsate into the designated hazardous waste container for Adamantan-1-ylmethyl-methyl-amine hydrobromide[14].

  • Repeat: Repeat the rinsing process two more times[14].

  • Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin, in accordance with institutional policies[11][14].

VI. Spill Management

In the event of a spill, prompt and safe cleanup is essential.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like sand or vermiculite[4][15]. For solid spills, carefully sweep up the material to avoid creating dust[8].

  • Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal[6][9].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

VII. Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations[7][13]. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[13][16]. It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.

VIII. Conclusion

The proper disposal of Adamantan-1-ylmethyl-methyl-amine hydrobromide is a critical aspect of laboratory safety and environmental stewardship. By following the procedures outlined in this guide, researchers can minimize risks and ensure that their work is conducted in a safe and compliant manner. Always consult your institution's specific chemical hygiene plan and EHS department for guidance on your laboratory's waste disposal policies.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Memantine (Hydrochloride)
  • Memantine hydrochloride Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare.
  • Memantine hydrochloride SDS. ECHEMI.
  • 1-Adamantanamine Safety D
  • Memantine Hydrochloride Safety D
  • 1-Adamantanemethylamine Safety D
  • 1-Adamantanamine hydrochloride Safety D
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine (aqueous solution).
  • ((Adamantan-1-yl)methyl)(methyl)amine Safety and Hazards. PubChem.
  • 1-Adamantanemethylamine Safety D
  • Methylamine Hydrobromide Safety D
  • Steps in Complying with Regul

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantan-1-ylmethyl-methyl-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
Adamantan-1-ylmethyl-methyl-amine hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.